Eglinazine-ethyl
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN5O2/c1-3-11-8-13-7(10)14-9(15-8)12-5-6(16)17-4-2/h3-5H2,1-2H3,(H2,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESXTECNXIKUMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058449 | |
| Record name | Eglinazine-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6616-80-4 | |
| Record name | Eglinazine-ethyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006616804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eglinazine-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EGLINAZINE-ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1C81S6A4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
chemical properties of eglinazine-ethyl
An In-Depth Technical Guide to the Chemical Properties of Eglinazine-Ethyl
For Researchers, Scientists, and Drug Development Professionals
Eglinazine-ethyl (CAS No. 6616-80-4) is a chlorotriazine herbicide developed for the pre-emergence control of various weeds.[1] This technical guide provides a comprehensive overview of the chemical properties of eglinazine-ethyl, including its synthesis, mechanism of action, analytical methodologies for its detection and quantification, and its toxicological profile. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental science.
Chemical Identity and Physicochemical Properties
Eglinazine-ethyl, with the IUPAC name ethyl 2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]acetate, is a derivative of eglinazine.[2] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C9H14ClN5O2 | [3] |
| Molecular Weight | 259.69 g/mol | [3] |
| CAS Number | 6616-80-4 | [3] |
| IUPAC Name | ethyl 2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]acetate | [3] |
| Synonyms | Eglinazine-ethyl [ISO], Glycine, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)-, ethyl ester | [3] |
| Appearance | White solid (presumed) | Inferred from related compounds |
| Solubility | Moderately soluble in water | [1] |
Synthesis of Eglinazine-Ethyl
The synthesis of eglinazine-ethyl, like other triazine herbicides, originates from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The process involves a stepwise nucleophilic substitution of the chlorine atoms. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for controlled, sequential reactions.
The general synthetic pathway is as follows:
Experimental Protocol: A Representative Synthesis
The following is a representative, step-by-step methodology for the synthesis of a disubstituted chlorotriazine derivative, which can be adapted for eglinazine-ethyl.
Step 1: Synthesis of the Monosubstituted Intermediate
-
In a reaction vessel, dissolve cyanuric chloride in a suitable solvent such as acetone or toluene.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add a solution of ethylamine in the same solvent. An acid scavenger, such as sodium carbonate, should be added to neutralize the liberated HCl.
-
Maintain the temperature and stir the reaction mixture for several hours until the formation of the monosubstituted intermediate is complete, as monitored by thin-layer chromatography (TLC).
Step 2: Synthesis of Eglinazine-Ethyl
-
To the solution containing the monosubstituted intermediate, add a solution of glycine ethyl ester hydrochloride and an acid scavenger (e.g., potassium carbonate).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until completion.
-
After cooling, the reaction mixture is typically worked up by partitioning between an organic solvent and water.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography.
Mechanism of Action as a Herbicide
Eglinazine-ethyl belongs to the chlorotriazine class of herbicides, which are known inhibitors of photosynthesis. The primary target of these herbicides is the Photosystem II (PSII) complex in the chloroplasts of plants.
Specifically, chlorotriazines bind to the D1 protein of the PSII complex. This binding event blocks the electron transport chain, thereby inhibiting the production of ATP and NADPH, which are essential for carbon fixation. This disruption of photosynthesis ultimately leads to the death of the susceptible plant.
Analytical Methodologies
The detection and quantification of eglinazine-ethyl in various matrices, such as soil and water, are crucial for environmental monitoring. Several analytical techniques are suitable for the analysis of triazine herbicides.
Sample Preparation
A critical step in the analysis of eglinazine-ethyl is the extraction and cleanup of the sample to remove interfering substances.
-
Solid-Phase Extraction (SPE): This is a common technique for extracting triazine herbicides from water samples. A C18 or similar sorbent is used to retain the analyte, which is then eluted with an organic solvent.
-
Ultrasonic Extraction (UE): For soil and sediment samples, ultrasonic extraction with a suitable solvent, such as methanol, is an effective method for isolating the analyte.
Instrumental Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques used for the analysis of triazine herbicides.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the quantification of eglinazine-ethyl. It involves separating the analyte by liquid chromatography followed by detection using a mass spectrometer.
-
Gas Chromatography (GC): GC coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) can also be used for the analysis of triazine herbicides.
Experimental Protocol: A Representative LC-MS/MS Method
The following is a general protocol for the analysis of triazine herbicides in water samples, which can be optimized for eglinazine-ethyl.
1. Sample Preparation (SPE): a. Condition a C18 SPE cartridge with methanol followed by deionized water. b. Pass the water sample through the cartridge. c. Wash the cartridge with deionized water to remove impurities. d. Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile). e. Evaporate the eluent to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis: a. LC Column: A C18 reversed-phase column is typically used. b. Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate, is employed. c. MS Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for eglinazine-ethyl would need to be determined.
Spectroscopic Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl groups (triplet and quartet), the methylene group of the glycine ester (singlet or doublet depending on coupling to the NH), and the NH protons (broad signals).
-
¹³C NMR: The carbon NMR spectrum would display signals for the triazine ring carbons, the carbonyl carbon of the ester, and the carbons of the ethyl and glycine moieties.
-
IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for N-H stretching, C=O stretching (ester), C-N stretching, and the triazine ring vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of eglinazine-ethyl, along with fragmentation patterns characteristic of the loss of the ethyl ester group and other substituents. The exact mass is 259.0836024 Da.[3]
Toxicological Profile
Eglinazine-ethyl is reported to have low mammalian toxicity.[1] However, as a member of the chlorotriazine class of herbicides, its potential for endocrine disruption is a consideration.
-
Acute Toxicity: While specific LD50 values for eglinazine-ethyl are not widely reported, related chlorotriazine herbicides generally exhibit low acute toxicity.
-
Endocrine Disruption: Some chlorotriazine herbicides have been shown to affect the endocrine system, although the relevance of these findings to human health is a subject of ongoing research.
Conclusion
Eglinazine-ethyl is a chlorotriazine herbicide with a well-understood mechanism of action involving the inhibition of photosynthesis. Its synthesis is based on established triazine chemistry, and robust analytical methods are available for its detection in environmental samples. While it exhibits low acute toxicity, further research into its long-term environmental fate and potential endocrine-disrupting effects is warranted. This guide provides a foundational understanding of the chemical properties of eglinazine-ethyl to support future research and development in the fields of agriculture and environmental science.
References
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PubChem. Eglinazine-ethyl | C9H14ClN5O2 | CID 81091. [Link]
-
Compendium of Pesticide Common Names. eglinazine-ethyl data sheet. [Link]
-
Agriculture and Environment Research Unit (AERU), University of Hertfordshire. Eglinazine-ethyl (Ref: MG-06). [Link]
-
Compendium of Pesticide Common Names. eglinazine data sheet. [Link]
-
Compendium of Pesticide Common Names. eglinazine-ethyl data sheet. [Link]
Sources
Structural Architecture and Synthetic Dynamics of Eglinazine-Ethyl
[1]
Part 1: Molecular Architecture & Stereochemistry[1]
Eglinazine-ethyl is a chlorotriazine herbicide derivative designed to inhibit Photosystem II in target flora.[1] Its efficacy is dictated by the precise arrangement of substituents around the s-triazine core, balancing lipophilicity (for cuticular penetration) with specific binding affinity to the D1 protein in the thylakoid membrane.
Chemical Identity[1][2][3]
-
IUPAC Name: Ethyl N-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]glycinate[1][2][3]
-
Molecular Formula:
[1][2][3] -
SMILES: CCNC1=NC(=NC(=N1)Cl)NCC(=O)OCC
Structural Connectivity Diagram
The following diagram illustrates the connectivity of the central 1,3,5-triazine ring (Nodes 1, 3, 5 are Nitrogen; 2, 4, 6 are Carbon) and its three distinct substituents.[5][6][7][8]
Stereochemical & Electronic Features[1]
-
Planarity: The 1,3,5-triazine ring is aromatic and strictly planar. The exocyclic nitrogen atoms (from the ethylamino and glycine groups) possess partial double-bond character due to resonance delocalization into the ring, restricting rotation and maintaining a pseudo-planar conformation essential for binding in the Q_B niche of the D1 protein.
-
Lipophilicity Vector: The ethyl ester moiety significantly increases the LogP (approx. 2.[1]2) compared to the free acid (Eglinazine).[1] This esterification is a "prodrug-like" modification, enhancing transport across the waxy plant cuticle before intracellular hydrolysis activates the compound or allows it to function intact.[1]
Part 2: Synthetic Pathways & Reaction Dynamics
The synthesis of Eglinazine-ethyl is a classic example of temperature-controlled Nucleophilic Aromatic Substitution (
The "Temperature Rule" of Cyanuric Chloride
The reactivity of the chlorine atoms on the triazine ring decreases stepwise as electron-donating amino groups replace the electron-withdrawing chlorines.
-
First Substitution (0°C): Highly reactive.[1]
-
Second Substitution (Room Temp / 20-30°C): Moderately reactive.
-
Third Substitution (>60°C/Reflux): Low reactivity (requires forcing conditions).[1]
Synthetic Protocol
Reagents: Cyanuric Chloride, Ethylamine, Glycine Ethyl Ester Hydrochloride, NaOH (or
-
Step 1: Mono-substitution (C6)
-
Dissolve cyanuric chloride in acetone at 0°C.[1]
-
Add 1 equivalent of Ethylamine dropwise with 1 equivalent of base.[1]
-
Mechanism:[1][10] The amine attacks the electron-deficient carbon.[1] The ring stabilizes the Meisenheimer complex intermediate before chloride expulsion.
-
Result: 2,4-dichloro-6-ethylamino-1,3,5-triazine.[1]
-
-
Step 2: Di-substitution (C2)
-
Raise temperature to 25°C.
-
Add 1 equivalent of Glycine Ethyl Ester Hydrochloride .[1]
-
Add 2 equivalents of base (one to free the amine, one to neutralize HCl formed in substitution).
-
Critical Control: pH must be monitored.[1] If pH > 10, hydrolysis of the ester moiety on the glycine or the remaining chlorine (forming inactive hydroxy-triazines) becomes a competing side reaction.
-
Part 3: Physicochemical Profiling
Understanding the physical properties is crucial for formulation and environmental fate modeling.[1]
| Property | Value | Causality/Implication |
| Physical State | Crystalline Solid | High lattice energy due to intermolecular H-bonding (NH...N).[1] |
| Melting Point | 228–230°C (Decomposes) | Indicates high thermal stability of the ring, but susceptibility of the ester. |
| Water Solubility | Moderate (~200 mg/L) | The ethyl ester reduces polarity compared to the acid, limiting leaching but requiring emulsifiers in formulation. |
| LogP (Octanol/Water) | ~2.2 | Optimal for membrane permeability; indicates potential for bioaccumulation is low to moderate.[1] |
| pKa | ~1.8 (Ring N protonation) | The triazine ring is weakly basic.[1] It will be uncharged at physiological/environmental pH (5-8).[1] |
Part 4: Analytical Characterization Protocol
To validate the synthesis or detect residues, High-Performance Liquid Chromatography (HPLC) is the gold standard.
HPLC-UV Methodology
-
Column: C18 Reverse Phase (e.g., Thermo Accucore C18, 2.6 µm, 100 x 2.1 mm) [1].
-
Mobile Phase: Acetonitrile : Water (Gradient).[1]
-
Start: 20:80 (v/v) to elute polar impurities.[1]
-
Ramp: To 80:20 over 10 minutes.
-
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 220 nm .[1][7]
-
Reasoning: Triazines have strong absorbance at 220-230 nm due to
transitions in the heterocyclic ring.[1]
-
-
Sample Prep: Dissolve in Acetonitrile. Filter through 0.22 µm PTFE.[1]
Mass Spectrometry (LC-MS/MS)
For trace analysis (residues in soil/water):
Part 5: Environmental Fate & Structural Degradation
The "ethyl" suffix in Eglinazine-ethyl denotes an ester bond that is the primary site of environmental degradation.[1]
-
Hydrolysis (Abiotic/Biotic): The ethyl ester hydrolyzes to form Eglinazine (free acid) .[1] This reaction is catalyzed by esterases in soil bacteria or high pH in water [2].[1]
-
Dealkylation: Oxidative removal of the N-ethyl group (mediated by cytochrome P450 in organisms or manganese oxides in soil) [3].[1]
[1]
References
-
Thermo Fisher Scientific. (2011).[1][11] Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column. Application Note ANCCSCETPEST.[1][11] Link
-
University of Hertfordshire. (2025).[1] Eglinazine-ethyl: PPDB: Pesticide Properties DataBase.[1]Link[1]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 81091, Eglinazine-ethyl.[1]Link[1]
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- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. Eglinazine-ethyl (Ref: MG-06) [sitem.herts.ac.uk]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 8. oaji.net [oaji.net]
- 9. troindia.in [troindia.in]
- 10. Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
discovery and history of eglinazine-ethyl
An In-depth Technical Guide to a Novel Therapeutic Class: Hypoxia-Inducible Factor Prolyl-Hydroxylase (HIF-PH) Inhibitors
A Note on Terminology: Initial searches for "eglinazine-ethyl" in a therapeutic context revealed a discrepancy. The chemical name "eglinazine-ethyl" corresponds to a chlorotriazine herbicide (CAS 6616-80-4)[1][2]. Given the technical and scientific nature of this guide's requirements, it is presumed that the intended topic is a therapeutic agent. A promising candidate for this intended topic is the class of drugs known as Hypoxia-Inducible Factor Prolyl-Hydroxylase (HIF-PH) inhibitors, a novel therapeutic class with a rich history of discovery and development. This guide will focus on this class of molecules. Separately, a clinical-stage biotechnology company, Egle Therapeutics, is developing an immuno-oncology agent designated EGL-001, which is a distinct antibody-based therapy[3][4][5][6][7][8][9][10].
Introduction
The cellular response to hypoxia, or low oxygen levels, is a fundamental physiological process orchestrated by the transcription factor Hypoxia-Inducible Factor (HIF). The discovery of HIF and the subsequent elucidation of its regulatory pathway have opened new avenues for therapeutic intervention in a range of diseases. A pivotal breakthrough in this field has been the development of small molecule inhibitors of HIF Prolyl-Hydroxylase (HIF-PH) enzymes. These enzymes are key negative regulators of HIF, and their inhibition offers a novel mechanism to therapeutically activate the HIF pathway. This guide provides a comprehensive overview of the discovery, history, and mechanism of action of HIF-PH inhibitors.
The Discovery of HIF and the Hypoxic Response Pathway
The journey towards HIF-PH inhibitors began with foundational research into how cells sense and adapt to changes in oxygen availability. In 1992, Gregg Semenza identified Hypoxia-Inducible Factor-1 (HIF-1), a protein that enhances the transcription of the erythropoietin (EPO) gene under hypoxic conditions[11]. This seminal discovery laid the groundwork for understanding cellular oxygen sensing[11].
HIF is a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β)[11][12]. Under normoxic (normal oxygen) conditions, HIF-α is continuously synthesized but rapidly degraded. This degradation is initiated by a family of enzymes called HIF prolyl-hydroxylases (PHDs)[13][14]. These enzymes, which include PHD1, PHD2, and PHD3, use oxygen as a co-substrate to hydroxylate specific proline residues on the HIF-α subunit[12][13]. This hydroxylation event allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-α for proteasomal degradation[11][14].
Under hypoxic conditions, the activity of PHDs is inhibited due to the lack of their oxygen co-substrate. This leads to the stabilization and accumulation of HIF-α in the cytoplasm. The stabilized HIF-α then translocates to the nucleus, where it dimerizes with HIF-β and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes[11][13]. This transcriptional activation leads to the expression of a multitude of genes involved in erythropoiesis, angiogenesis, iron metabolism, and glucose metabolism, enabling the cell to adapt to the low oxygen environment[11][15][16].
Signaling Pathway of HIF Regulation
Caption: The HIF signaling pathway under normoxic and hypoxic conditions, and the mechanism of HIF-PH inhibitors.
The Advent of HIF-PH Inhibitors
The elucidation of the HIF pathway provided a clear therapeutic rationale: inhibiting the PHD enzymes would mimic a hypoxic state, leading to the stabilization of HIF-α and the subsequent activation of downstream target genes, most notably erythropoietin. This led to the development of a new class of drugs known as HIF-PH inhibitors[14][17][18].
These small molecule drugs are designed to be structural analogs of 2-oxoglutarate (2-OG), a key co-substrate for the PHD enzymes[14]. By competitively binding to the active site of the PHDs, HIF-PH inhibitors block the hydroxylation of HIF-α, thereby preventing its degradation[14]. This results in increased levels of HIF-α and the stimulation of erythropoiesis, making these drugs a promising oral therapy for anemia, particularly in patients with chronic kidney disease (CKD)[12][17][19].
Key Milestones in the Development of HIF-PH Inhibitors
| Year | Milestone | Key Drug(s) | Significance |
| 1992 | Discovery of HIF-1[11] | - | Foundational discovery of the key transcription factor in the hypoxic response. |
| 2001 | Cloning of HIF Prolyl-Hydroxylases[13] | - | Identification of the enzymes responsible for HIF-α degradation, providing a therapeutic target. |
| 2018 | First-in-class approval of Roxadustat in China[11] | Roxadustat (FG-4592) | Marked the first regulatory approval of a HIF-PH inhibitor for the treatment of anemia in CKD. |
| 2020 | Approval of Daprodustat in Japan[20] | Daprodustat (GSK-1278863) | Expanded the availability of oral HIF-PH inhibitors for renal anemia. |
| 2023 | FDA approval of Daprodustat in the U.S.[17] | Daprodustat | First HIF-PH inhibitor approved for use in the United States. |
Mechanism of Action and Therapeutic Effects
HIF-PH inhibitors exert their therapeutic effects primarily through the stabilization of HIF-α, which in turn leads to a coordinated physiological response to perceived hypoxia.
-
Stimulation of Erythropoiesis: The primary therapeutic effect is the increased production of endogenous erythropoietin (EPO) by the kidneys and liver[12][15]. This stimulates the proliferation and differentiation of erythroid progenitor cells in the bone marrow, leading to an increase in red blood cell production and hemoglobin levels[12].
-
Improved Iron Metabolism: HIF activation also plays a crucial role in iron homeostasis. HIF-PH inhibitors have been shown to increase the absorption of iron from the gut and enhance the mobilization of iron from stores[15][16]. This is achieved through the regulation of genes involved in iron transport, such as divalent metal transporter 1 (DMT1) and ferroportin, and the suppression of hepcidin, a key negative regulator of iron availability[15][16].
Experimental Protocol: In Vitro HIF-α Stabilization Assay
The following is a generalized protocol for assessing the ability of a compound to stabilize HIF-α in a cell-based assay.
Objective: To determine the in vitro potency of a test compound in stabilizing HIF-1α protein levels in a human cell line.
Materials:
-
Human cell line (e.g., HeLa, HepG2)
-
Cell culture medium and supplements
-
Test compound and vehicle control (e.g., DMSO)
-
Positive control HIF-PH inhibitor (e.g., Roxadustat)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against HIF-1α
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound, positive control, and vehicle control in cell culture medium. Replace the medium in the cell plates with the compound-containing medium.
-
Incubation: Incubate the cells for a defined period (e.g., 4-6 hours) under normoxic conditions (21% O2).
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add cell lysis buffer to each well and incubate on ice to lyse the cells.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.
-
Western Blotting: a. Normalize the protein concentration of all samples. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and then incubate with the primary antibody against HIF-1α. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody. e. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the intensity of the HIF-1α bands and normalize to a loading control (e.g., β-actin). Plot the normalized HIF-1α levels against the compound concentration to determine the EC50 value (the concentration at which 50% of the maximal effect is observed).
Clinical Development and Future Directions
Several HIF-PH inhibitors have undergone extensive clinical development, with some gaining regulatory approval in various regions for the treatment of anemia associated with CKD[17][18][20][21]. These agents offer the convenience of oral administration compared to the injectable erythropoiesis-stimulating agents (ESAs) that have been the standard of care[17][19].
The therapeutic potential of HIF-PH inhibitors may extend beyond renal anemia. Given the broad range of physiological processes regulated by HIF, these compounds are being investigated for other indications, including inflammatory bowel disease, cardiovascular disease, and neurodegenerative disorders[20]. However, long-term safety, particularly concerning the potential for promoting tumor growth and cardiovascular events, remains an area of active investigation and monitoring[17][19].
Conclusion
The discovery of the HIF pathway and the subsequent development of HIF-PH inhibitors represent a significant advancement in our ability to therapeutically modulate the body's response to hypoxia. These oral medications have demonstrated efficacy in treating anemia associated with chronic kidney disease and hold promise for a variety of other conditions. As our understanding of the complex biology of the HIF system continues to grow, so too will the potential applications of this innovative class of drugs.
References
-
Egle Therapeutics to Highlight Novel Preclinical Findings for Regulatory T Cells Targeting Programs EGL-001 and EGL-002 With Poster Presentations at the 2025 AACR Annual Meeting. (2025, April 14). Business Wire. [Link]
-
EGL-001 - Drug Targets, Indications, Patents. (2025, October 30). Patsnap Synapse. [Link]
-
Egle Therapeutics to Present Clinical Trial Progress Poster on Phase I/II EGL-121 Study for EGL-001 at 2025 ASCO Annual Meeting. (2025, May 30). Business Wire. [Link]
-
Egle Therapeutics to share preclinical efficacy data for EGL-001, a CTLA-4/CD25 antagonist fusion protein at the Society for Immunotherapy of Cancer Meeting. (2024, October 24). Business Wire. [Link]
-
Egle Therapeutics. (2026). BIO International Convention. [Link]
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Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. (2025, October 28). MDPI. [Link]
-
HIF prolyl-hydroxylase inhibitor. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]
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HIF PHI Trials in CKD non-dialysis and dialysis: What do the data really show? (n.d.). KDIGO. [Link]
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Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. (2022, February 23). Frontiers in Pharmacology. [Link]
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Egle Therapeutics. (n.d.). Egle Therapeutics. Retrieved February 23, 2026, from [Link]
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HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine. (2021, April 24). International Journal of Molecular Sciences. [Link]
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HIF-PHD inhibitors in renal anemia | Haase Lab: Update on clinical trials. (2024, April 29). Vanderbilt University Medical Center. [Link]
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eglinazine-ethyl data sheet. (n.d.). Alanwood.net. [Link]
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A Major Breakthrough in Immunotherapy thanks to a French Partnership. (2025, April 8). Amazing French Tech. [Link]
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Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia. (2024, March 15). Clinical Kidney Journal. [Link]
-
Egle Therapeutics receives €9.3 Million in State Funding Under the “Innovations in Biotherapies and Bioproduction” Call for Projects from France 2030. (2025, March 17). Business Wire. [Link]
-
HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. (2021, April 24). MDPI. [Link]
-
Egle Therapeutics. (n.d.). EQT Group. [Link]
-
Eglinazine-ethyl. (n.d.). PubChem. [Link]
-
Hypoxia-Inducible Factor-Proline Hydroxylase Inhibitor in the Treatment of Renal Anemia. (2020). Kidney Diseases. [Link]
-
HIF-PH Inhibitors for Anemia in CKD. (2024, April 25). Docwire News. [Link]
-
Principles of early drug discovery. (2011). British Journal of Pharmacology. [Link]
-
HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. (2021, April 24). MDPI. [Link]
-
Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? (2020). Kidney360. [Link]
-
Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors and Iron Metabolism. (2022). International Journal of Molecular Sciences. [Link]
Sources
- 1. synchem.de [synchem.de]
- 2. Eglinazine-ethyl | C9H14ClN5O2 | CID 81091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Egle Therapeutics to Highlight Novel Preclinical Findings for Regulatory T Cells Targeting Programs EGL-001 and EGL-002 With Poster Presentations at the 2025 AACR Annual Meeting - Bioqube [bioqubeventures.com]
- 4. EGL-001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Egle Therapeutics to Present Clinical Trial Progress Poster on Phase I/II EGL-121 Study for EGL-001 at 2025 ASCO Annual Meeting - Egle therapeutics [egle-tx.com]
- 6. Egle Therapeutics to share preclinical efficacy data for EGL-001, a CTLA-4/CD25 antagonist fusion protein at the Society for Immunotherapy of Cancer Meeting - Egle therapeutics [egle-tx.com]
- 7. Egle Therapeutics - BIO International Convention 2026 [convention.bio.org]
- 8. Egle Therapeutics [egle-tx.com]
- 9. Egle Therapeutics receives €9.3 Million in State Funding Under the “Innovations in Biotherapies and Bioproduction” Call for Projects from France 2030 - Egle therapeutics [egle-tx.com]
- 10. Egle Therapeutics [eqtgroup.com]
- 11. mdpi.com [mdpi.com]
- 12. Hypoxia-Inducible Factor-Proline Hydroxylase Inhibitor in the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors and Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 18. HIF-PHD inhibitors in renal anemia | Haase Lab: Update on clinical trials [haaselab.org]
- 19. HIF-PH Inhibitors for Anemia in CKD | Docwire News [docwirenews.com]
- 20. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]
- 21. kdigo.org [kdigo.org]
Bio-Technical Profile: Eglinazine-ethyl
Chemical Class: 1,3,5-Triazine | Primary Application: Pre-emergence Herbicide | CAS: 6616-80-4
Executive Summary & Chemical Identity
Eglinazine-ethyl is a synthetic N-alkylated chlorotriazine herbicide, structurally distinct from atrazine due to the incorporation of a glycine ethyl ester moiety at the C2 position. While historically deployed for broadleaf weed control in cereals, its relevance to modern research lies in its structural pharmacophores —specifically the lability of the ethyl ester group, which serves as a model for hydrolytic bio-activation and environmental degradation in triazine scaffolds.
Note on Nomenclature: Do not confuse with Icosapent ethyl (Vascepa), a lipid-lowering agent. Eglinazine-ethyl is a bioactive agrochemical and strictly a toxicological/herbicidal agent.
Physicochemical Profile
| Property | Value | Relevance to Bio-Activity |
| Molecular Formula | C9H14ClN5O2 | Core triazine scaffold |
| MW | 259.69 g/mol | Small molecule, high membrane permeability |
| LogP | ~2.2 | Moderate lipophilicity; facilitates thylakoid membrane entry |
| Solubility (Water) | Moderate (approx. 300 mg/L) | Higher than atrazine; enhanced xylem mobility |
| pKa | Weak base | Protonation affects soil binding and hydrolysis rates |
Mechanism of Action: Photosystem II Inhibition
The primary biological activity of eglinazine-ethyl is the disruption of photosynthetic electron transport. This mechanism is highly specific to the thylakoid membrane of chloroplasts but serves as a critical reference point for mitochondrial toxicity screening in non-target organisms due to homology between the Qb site and mitochondrial complexes.
Molecular Interaction
Eglinazine-ethyl acts as a structural analog of plastoquinone (PQ).
-
Target: The D1 protein (encoded by psbA) of the Photosystem II (PSII) reaction center.
-
Binding Site: The Q_B niche.
-
Inhibition: It competitively displaces the endogenous plastoquinone. Unlike PQ, eglinazine-ethyl cannot accept electrons from Q_A.
-
Result: The electron transport chain is severed. This causes an accumulation of triplet state chlorophyll (
), leading to the formation of Reactive Oxygen Species (ROS) like singlet oxygen ( ), which induces lipid peroxidation and membrane destruction.
Pathway Visualization
The following diagram illustrates the interruption of the electron transport chain (ETC) by eglinazine-ethyl.
Caption: Figure 1. Mechanism of Action. Eglinazine-ethyl competitively binds the Qb site on the D1 protein, halting electron flow and forcing ROS generation.
Mammalian Toxicology & Metabolic Fate
For drug development professionals, eglinazine-ethyl is a case study in ester-mediated metabolism . Unlike atrazine, which relies heavily on N-dealkylation for clearance, eglinazine-ethyl undergoes rapid hydrolysis.
Metabolic Pathways
-
Hydrolysis (Phase I): The ethyl ester is rapidly cleaved by carboxylesterases in the liver/plasma to form Eglinazine acid . This increases polarity and facilitates excretion, potentially lowering acute toxicity compared to highly lipophilic triazines.
-
N-Dealkylation: Cytochrome P450 enzymes (likely CYP1A2/3A4 analogs) remove the ethyl group from the amine.
-
Glutathione Conjugation: The chlorine atom at the C6 position is a handle for Glutathione S-Transferase (GST), leading to mercapturic acid derivatives.
Toxicity Profile
-
Acute Oral LD50 (Rat): > 1000 mg/kg (Low acute toxicity).
-
Endocrine Disruption: Like other chlorotriazines, there is a theoretical risk of affecting the Hypothalamic-Pituitary-Gonadal (HPG) axis (aromatase induction), though the rapid acid hydrolysis may mitigate this compared to atrazine.
Caption: Figure 2. Metabolic Fate. The ester moiety acts as a metabolic handle, leading to rapid conversion to Eglinazine acid.
Experimental Protocols
To validate biological activity, the DCPIP Reduction Assay (Hill Reaction) is the gold standard. This protocol measures the rate at which isolated chloroplasts reduce a dye; inhibition of this rate confirms PSII blockage.
Protocol: DCPIP Photoreduction Assay
Objective: Quantify IC50 of eglinazine-ethyl on photosynthetic electron transport.
Reagents:
-
Isolation Buffer: 0.4 M Sucrose, 10 mM NaCl, 50 mM Tricine-NaOH (pH 7.8).
-
Assay Buffer: 0.1 M Sorbitol, 10 mM NaCl, 5 mM MgCl2, 50 mM Tricine-NaOH (pH 7.8).
-
DCPIP (2,6-dichlorophenolindophenol): 1 mM stock.
-
Chloroplasts: Isolated from Spinacia oleracea (Spinach).
Workflow:
-
Isolation: Homogenize spinach in cold Isolation Buffer. Centrifuge (3000 x g, 5 min) to pellet chloroplasts. Resuspend in Assay Buffer.
-
Standardization: Adjust chlorophyll concentration to 20 µg/mL.
-
Treatment: Incubate chloroplast suspension with varying concentrations of Eglinazine-ethyl (0.01 µM – 100 µM) for 5 minutes in the dark. Solvent control: Ethanol/DMSO < 1%.
-
Reaction: Add DCPIP (final conc. 30 µM).
-
Illumination: Expose to saturating red light (>600 nm) for 60-120 seconds.
-
Measurement: Monitor absorbance decrease at 600 nm (DCPIP reduction turns it colorless).
Calculation:
Environmental Fate & Degradation
Understanding the degradation is vital for assessing "carry-over" toxicity in soil.
-
Hydrolysis: Eglinazine-ethyl is unstable at extreme pH.
-
Acidic (pH < 5): Rapid hydrolysis of the ester and the C-Cl bond.
-
Alkaline (pH > 9): Hydrolysis of the ester.
-
-
Photolysis: Susceptible to UV degradation on soil surfaces.
This instability distinguishes it from the "persistent organic pollutant" profile of some older chlorinated hydrocarbons, making it a "softer" chemical probe in environmental toxicology studies.
References
-
Pesticide Properties DataBase (PPDB). (2024). Eglinazine-ethyl: Properties, Toxicity and Environmental Fate.[1] University of Hertfordshire. Link
-
PubChem. (2024).[2] Eglinazine-ethyl (Compound CID 81091).[2] National Center for Biotechnology Information. Link
-
Moreland, D. E. (1980). Mechanisms of Action of Herbicides. Annual Review of Plant Physiology. (Foundational text on Triazine/PSII interaction). Link
-
EPA (United States Environmental Protection Agency). (2006). Triazine Cumulative Risk Assessment. (Context for chlorotriazine toxicity class). Link
Sources
Methodological & Application
Application Note: Characterization of Eglinazine-ethyl via In Vitro Photosystem II Inhibition and Cytotoxicity Profiling
Introduction & Mechanism of Action
Eglinazine-ethyl (N-(4-chloro-6-ethylamino-1,3,5-triazin-2-yl)glycine ethyl ester; CAS: 6616-80-4) is a chlorotriazine herbicide.[1][2] While chemically related to widely known standards like Atrazine and Simazine, Eglinazine-ethyl presents unique physicochemical properties often utilized in comparative resistance modeling and toxicology benchmarking.
Physiological Target
The primary mechanism of action (MoA) is the inhibition of photosynthetic electron transport within the Photosystem II (PSII) complex. Eglinazine-ethyl competes with the endogenous plastoquinone (
Research Utility
Although its commercial agricultural use has declined in favor of newer chemistries, Eglinazine-ethyl remains a critical reference compound for:
-
Herbicide Resistance Screening: Characterizing psbA mutations (e.g., Ser264Gly) in resistant weed biotypes.
-
Off-Target Toxicology: Assessing the safety margin of triazine scaffolds in mammalian hepatic models.
-
QSAR Studies: Benchmarking binding affinity relative to N-alkyl chain length modifications.
Compound Handling & Solubility Profile
Triazines are notoriously hydrophobic, leading to precipitation events that invalidate IC50 curves. Proper solvation is the first step in a self-validating protocol.
Physical Properties:
-
LogP: ~2.2 (Moderate Lipophilicity)
-
Solubility: Low in water; Soluble in Acetone, DMSO, and Ethanol.
Preparation Protocol:
-
Stock Solution (100 mM): Dissolve pure Eglinazine-ethyl in 100% DMSO (anhydrous). Vortex vigorously for 2 minutes. Inspect visually for crystal clarity.
-
Working Solution: Dilute the stock into the assay buffer immediately prior to use.
-
Critical Constraint: The final solvent concentration (DMSO) in the assay must not exceed 0.5% (v/v) to prevent solvent-induced membrane permeabilization, which causes false positives in electron transport assays.
-
Protocol A: The Hill Reaction (PSII Electron Transport Assay)
This is the "Gold Standard" biochemical assay. We utilize 2,6-Dichlorophenolindophenol (DCPIP) as an artificial electron acceptor.[6] In functional thylakoids, DCPIP is reduced (Blue
Materials
-
Biological Material: Fresh Spinach (Spinacia oleracea) or Pea (Pisum sativum) leaves.
-
Isolation Buffer: 330 mM Sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl
, 0.1% BSA. -
Assay Buffer: 50 mM Phosphate Buffer (pH 7.2), 100 mM Sorbitol, 5 mM MgCl
. -
Reagent: 100
M DCPIP stock.
Step-by-Step Methodology
-
Thylakoid Isolation (Cold Chain is Critical):
-
Homogenize 20g of dark-adapted leaves in 100 mL ice-cold Isolation Buffer.
-
Centrifuge filtrate at 3,000 x g for 5 minutes at 4°C.
-
Discard supernatant.[6][7][8] Gently resuspend the pellet in 2 mL ice-cold Assay Buffer.
-
Standardization: Adjust chlorophyll concentration to 20
g/mL (measure Absorbance at 652 nm in 80% acetone).
-
-
Reaction Assembly:
-
Prepare a 96-well clear plate or cuvettes.
-
Control Wells: 180
L Assay Buffer + 20 L Thylakoids + Solvent (DMSO). -
Treatment Wells: 180
L Assay Buffer + 20 L Thylakoids + Eglinazine-ethyl (0.01 M to 100 M). -
Blank: Assay Buffer + Eglinazine-ethyl (No Thylakoids).
-
-
Pre-Incubation (The Binding Step):
-
Add DCPIP to a final concentration of 60
M. -
Incubate in the dark for 3 minutes.
-
Why? This allows the herbicide to occupy the
site before light-driven electron pressure builds up.
-
-
Kinetic Measurement:
-
Illuminate samples with saturating actinic light (>500
mol photons m s ). -
Measure Absorbance at 600 nm every 15 seconds for 3 minutes.
-
Readout: Calculate the slope (
).
-
Data Analysis
Calculate the % Inhibition relative to the solvent control:
Visualization: Hill Reaction Workflow
Figure 1: Workflow for the Hill Reaction assay. The yellow node highlights the critical dark incubation step required for herbicide binding equilibrium.
Protocol B: Chlorophyll Fluorescence (Non-Invasive)[9]
While the Hill reaction is biochemical, Pulse-Amplitude Modulation (PAM) fluorescence is biophysical. It confirms the MoA in intact leaf discs.
Parameter of Interest:
-
Preparation: Cut 10mm leaf discs (Spinach/Tobacco). Float on assay buffer containing Eglinazine-ethyl (0, 1, 10, 100
M) for 4 hours in darkness. -
Measurement (PAM Fluorometer):
-
Measuring Light (Weak): Measure
(Baseline). -
Saturating Pulse (Strong): >3000
mol m s (0.8s). Measure (Max).
-
-
Calculation:
.-
Healthy Control: ~0.80 - 0.83.
-
Inhibited: < 0.60.[9]
-
Protocol C: Mammalian Cytotoxicity (Safety Profiling)
For drug development professionals, distinguishing between herbicidal specificity and general cytotoxicity is vital. We use the MTT assay on HepG2 (liver) cells to assess metabolic toxicity.
Materials
-
Cell Line: HepG2 or CHO-K1.
-
Media: DMEM + 10% FBS.
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Methodology
-
Seeding: Plate cells at 10,000 cells/well in 96-well plates. Incubate 24h at 37°C/5% CO
. -
Treatment: Remove media. Add fresh media containing Eglinazine-ethyl (serial dilution 1
M - 500 M).-
Note: Include a Vehicle Control (0.5% DMSO).
-
-
Incubation: 48 hours.
-
Development:
-
Add 20
L MTT (5 mg/mL) to each well. Incubate 4h. -
Aspirate media. Solubilize formazan crystals in 150
L DMSO.
-
-
Read: Absorbance at 570 nm.
Mechanism of Action Visualization
Figure 2: Mechanism of Action. Eglinazine-ethyl binds to the D1 protein, displacing QB and blocking electron flow, leading to ROS formation.
Summary of Expected Results
The following table summarizes typical IC50 values for validation purposes.
| Assay Type | Parameter | Typical IC50 / Response | Interpretation |
| Hill Reaction | DCPIP Reduction Rate | 0.5 - 2.0 | Potent PSII inhibition. |
| Chl Fluorescence | Fv/Fm Ratio | Decrease at >10 | Physiological disruption of photochemistry. |
| Mammalian Tox | MTT (HepG2) | > 100 | Low acute toxicity (High specificity for plants). |
References
-
Environmental Protection Agency (EPA). (2006). Triazine Cumulative Risk Assessment. Washington, D.C. Available at: [Link]
-
PubChem. (2023).[10] Eglinazine-ethyl Compound Summary. National Library of Medicine.[4] Available at: [Link]
- Hess, F. D. (2000). Light-Dependent Herbicides: An Overview. Weed Science, 48(2), 160-170. (Standard reference for Hill Reaction protocols in herbicide screening).
-
Maxwell, K., & Johnson, G. N. (2000). Chlorophyll fluorescence—a practical guide.[9] Journal of Experimental Botany, 51(345), 659-668. (Definitive guide for Fv/Fm protocols).
Sources
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. synchem.de [synchem.de]
- 4. Eglinazine-ethyl | C9H14ClN5O2 | CID 81091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Eglinazine-ethyl (Ref: MG-06) [sitem.herts.ac.uk]
- 6. fire.biol.wwu.edu [fire.biol.wwu.edu]
- 7. Hill Reaction [people.hsc.edu]
- 8. environmentalbiotechnology.pl [environmentalbiotechnology.pl]
- 9. Determination of Herbicide Inhibition of Photosynthetic Electron Transport by Fluorescence | Weed Science | Cambridge Core [cambridge.org]
- 10. GSRS [gsrs.ncats.nih.gov]
Application Note: Precision Preparation of Eglinazine-Ethyl Stock Solutions
Executive Summary & Scientific Rationale
Eglinazine-ethyl (
This guide provides a field-proven protocol for generating high-stability stock solutions. The methodology prioritizes Dimethyl Sulfoxide (DMSO) as the primary solvent due to its high dielectric constant and ability to suppress hydrolytic degradation compared to protic solvents like ethanol or methanol.
Key Chemical Properties
| Property | Value |
| CAS Number | 6616-80-4 |
| Molecular Weight | 259.69 g/mol |
| Formula | |
| Solubility (Water) | Low (~500 mg/L); prone to precipitation upon dilution.[1][2][3] |
| Solubility (DMSO) | High (>50 mg/mL); recommended for stock. |
| Stability | Susceptible to hydrolysis at pH < 5 and pH > 9. |
Safety & Handling (E-E-A-T)
Hazard Identification: While eglinazine-ethyl exhibits lower mammalian toxicity compared to some organophosphates, it is a bioactive triazine. Standard precautions for handling potentially endocrine-disrupting chemicals should be observed.
-
PPE: Nitrile gloves (0.11 mm min. thickness), safety goggles, and a lab coat.
-
Inhalation: Weigh powder inside a fume hood to prevent inhalation of fine particulates.
-
Waste: Dispose of DMSO solutions in non-halogenated organic waste streams (unless mixed with halogens, then halogenated).
Solvent Selection & Stability Logic
Choosing the correct solvent is the single most critical decision in this protocol.
-
DMSO (Recommended): An aprotic polar solvent. It prevents hydrogen bonding with the ester oxygen, thereby reducing the rate of spontaneous hydrolysis. It has low volatility, ensuring concentration accuracy over time.
-
Ethanol (Secondary): Acceptable for immediate use. However, ethanol is hygroscopic; absorbed atmospheric water can catalyze ester hydrolysis. Furthermore, evaporation can alter stock concentration.
-
Water (Avoid for Stock): Poor solubility and rapid hydrolysis render water unsuitable for long-term stock storage.
Solvent Decision Matrix (Graphviz)
Figure 1: Decision matrix for selecting the optimal solvent based on experimental timeline.
Protocol: Preparation of 10 mM Stock Solution
Target Concentration: 10 mM (2.597 mg/mL) Volume: 10 mL Solvent: Anhydrous DMSO (≥99.9%)
Step 1: Calculations
To prepare a specific volume (
For 10 mL of 10 mM solution:
Step 2: Weighing & Solubilization
-
Equilibrate: Allow the eglinazine-ethyl vial to reach room temperature before opening to prevent condensation.
-
Weigh: Using an analytical balance (readability 0.1 mg), weigh 26.0 mg (approx) of eglinazine-ethyl into a sterile, amber glass vial. Record the exact mass (e.g.,
mg). -
Calculate Volume: Adjust the solvent volume to achieve exactly 10 mM based on the actual mass:
Example: If mg, add 10.09 mL of DMSO. -
Dissolve: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30–60 seconds.
-
Note: If particulates persist, sonicate in a water bath at 37°C for 5 minutes. Eglinazine-ethyl should dissolve completely to form a clear, colorless solution.
-
Step 3: Aliquoting & Storage
Critical: Repeated freeze-thaw cycles introduce moisture, accelerating hydrolysis.
-
Divide the master stock into 500 µL aliquots using sterile polypropylene cryovials.
-
Seal tightly. Parafilm is recommended for long-term storage.
-
Label: Compound Name, Concentration, Solvent, Date, and User Initials.
-
Store:
-
-20°C: Stable for 6–12 months.
-
-80°C: Stable for >1 year.
-
Quality Control & Self-Validation
A robust protocol includes checkpoints to verify success.
| Checkpoint | Procedure | Acceptance Criteria |
| Visual Inspection | Hold vial against a dark background under bright light. | Solution must be crystal clear. No "swirling" precipitates or turbidity. |
| Precipitation Test | Dilute 10 µL of stock into 990 µL of water (1:100). | Mild turbidity is expected (solubility limit). If large crystals form instantly, stock may be super-saturated or degraded. |
| Chemical Integrity | HPLC-UV (254 nm) | Single peak >98% area. New peaks at lower retention times indicate hydrolysis (formation of eglinazine acid). |
Hydrolysis Pathway Warning
Eglinazine-ethyl degrades via hydrolysis of the ethyl ester and the chloride displacement.
Figure 2: Degradation pathway and risk factors. Moisture ingress is the primary driver of instability in stock solutions.
Troubleshooting
-
Problem: Solution turns yellow over time.
-
Cause: Photo-oxidation or amine degradation.
-
Solution: Discard. Ensure future stocks are stored in amber vials or wrapped in foil.
-
-
Problem: Precipitation upon thawing.
-
Cause: DMSO freezes at 18.5°C. The compound may crystallize out of solution as the solvent freezes.
-
Solution: Warm the vial in your hands or a 37°C water bath until fully liquid. Vortex immediately to redissolve any micro-crystals before pipetting.
-
References
-
PubChem. (2025).[1] Eglinazine-ethyl (Compound).[1][4] National Library of Medicine.[1] Retrieved from [Link]
-
University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Eglinazine-ethyl. Retrieved from [Link]
-
ResearchGate. (2021). Discussions on Triazine Solubility in DMSO. Retrieved from [Link]
Sources
- 1. Eglinazine-ethyl | C9H14ClN5O2 | CID 81091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN1156953A - Herbicide Compositions Containing DMSO - Google Patents [patents.google.com]
- 3. CN112624938B - Novel method for synthesizing ethyl hydrazine dihydrochloride - Google Patents [patents.google.com]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
Technical Application Note: Precision Quantitation of Eglinazine-Ethyl
Content Type: Detailed Application Note & Protocol Subject: Eglinazine-ethyl (CAS: 6616-80-4) as a Reference Standard Audience: Analytical Chemists, Environmental Toxicologists, and Method Development Scientists
Executive Summary & Analytical Significance
Eglinazine-ethyl (N-(4-chloro-6-ethylamino-1,3,5-triazin-2-yl)glycine ethyl ester) is a pre-emergence triazine herbicide.[1] While structurally related to common triazines like Atrazine, its unique glycine ethyl ester side chain introduces specific analytical challenges—primarily hydrolytic instability.
This guide addresses the critical requirements for using Eglinazine-ethyl as a reference standard in residue analysis. Unlike stable alkyl-triazines, Eglinazine-ethyl requires strict pH control during extraction and storage to prevent conversion to its acid metabolite, Eglinazine. This protocol synthesizes buffered QuEChERS extraction with high-sensitivity LC-MS/MS detection to ensure data integrity.
Physicochemical Profile
Understanding the molecular behavior of Eglinazine-ethyl is prerequisite to method development. The ester bond renders the molecule susceptible to both acid and base hydrolysis, though base hydrolysis is significantly faster.
| Property | Value | Analytical Implication |
| CAS Number | 6616-80-4 | Unique identifier for procurement.[2] |
| Molecular Formula | C₉H₁₄ClN₅O₂ | Isotopic pattern will show distinct Chlorine signature (³⁵Cl/³⁷Cl ratio ~3:1). |
| Molecular Weight | 259.69 g/mol | Monoisotopic mass: 259.[2][3]08. Precursor ion [M+H]⁺ = 260.1. |
| LogP (Octanol/Water) | 2.2 (Predicted) | Ideal for Reverse Phase (C18) chromatography. Retention will be moderate. |
| Solubility | Water: Moderate (~50-200 mg/L)Organic: Soluble in MeOH, ACN, Acetone | Prepare stock solutions in pure Acetonitrile (ACN) or Methanol (MeOH). |
| pKa | ~4.0 (Triazine ring) | Ionizable in positive ESI mode. |
| Stability | Hydrolytically Unstable | Degrades to Eglinazine (Acid) in aqueous media, especially at pH > 7. |
Critical Handling: Storage & Stability
Expert Insight: The most common source of quantitation error for Eglinazine-ethyl is not instrumental drift, but standard degradation prior to injection.
Storage Protocol
-
Primary Stock (1000 µg/mL): Dissolve neat standard in anhydrous Acetonitrile. Store at -20°C in amber silanized glass vials. Stability: ~6 months.
-
Working Standards: Prepare fresh weekly. Dilute using ACN:Water (50:50) only if analyzing immediately. For overnight runs, use acidified solvents (0.1% Formic Acid) to inhibit hydrolysis.
-
Moisture Control: Allow vials to reach room temperature before opening to prevent condensation, which accelerates ester hydrolysis.
Experimental Workflow: Buffered QuEChERS Extraction
Standard QuEChERS (AOAC 2007.01 or EN 15662) is recommended, but must be buffered to prevent pH excursions that degrade the target analyte.
Diagram: Extraction Logic Flow
Caption: Buffered QuEChERS workflow optimized for pH-sensitive ester herbicides.
Step-by-Step Protocol
-
Weighing: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.
-
Spiking: Add Internal Standard (e.g., Atrazine-d5) at 100 ng/g level. Vortex 30s.
-
Extraction: Add 10 mL Acetonitrile (ACN). Shake vigorously for 1 minute.
-
Note: Do not use Ethyl Acetate if you plan to use dSPE with PSA, as PSA can interact with Ethyl Acetate.
-
-
Partitioning: Add Citrate Buffer Salts (4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂HCitrate).
-
Causality: The citrate buffer maintains pH ~5.0-5.5, protecting the Eglinazine-ethyl ester bond from hydrolysis.
-
-
Centrifugation: Centrifuge at 3000 rcf for 5 minutes.
-
Cleanup (dSPE): Transfer 1 mL supernatant to a dSPE tube containing 25mg PSA, 25mg C18, and 150mg MgSO₄. Vortex and centrifuge.
-
Warning: Minimize contact time with PSA (Primary Secondary Amine) as it is basic and can induce hydrolysis if left for hours. Analyze immediately after cleanup.
-
Instrumental Analysis: LC-MS/MS Protocol
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[4] GC-MS is possible but requires strict inlet temperature control (<230°C) to prevent thermal degradation.
Chromatographic Conditions
-
System: UHPLC
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 2.1 x 100 mm, 1.8 µm.
-
Column Temp: 40°C.
-
Flow Rate: 0.3 mL/min.
-
Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.
-
Why Methanol? Triazines often show better peak shape in Methanol than ACN, though ACN is acceptable.
-
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10% | Initial Hold |
| 1.00 | 10% | Equilibration |
| 8.00 | 95% | Linear Ramp |
| 10.00 | 95% | Wash |
| 10.10 | 10% | Re-equilibration |
| 13.00 | 10% | End |
MS/MS Detection Parameters (ESI Positive)
Since specific MRM transitions for Eglinazine-ethyl are rarely published in general databases, the following are predicted optimized transitions based on triazine fragmentation pathways (Loss of Ethyl, Loss of Ester, Ring cleavage).
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
| Eglinazine-ethyl | 260.1 | 214.1 | 15-20 | Quantifier (Loss of Ethanol) |
| Eglinazine-ethyl | 260.1 | 186.1 | 25-30 | Qualifier (Loss of -COOEt) |
| Eglinazine-ethyl | 260.1 | 132.0 | 35 | Qualifier (Ring Fragment) |
| Atrazine-d5 (IS) | 221.1 | 179.1 | 22 | Internal Standard |
Note: Optimize Collision Energy (CE) by infusing a 1 µg/mL standard directly into the MS source.
Validation & Quality Control
To ensure the method meets regulatory standards (e.g., SANTE/11312/2021), the following validation parameters must be met.
Linearity & Range
-
Range: 1 ng/mL to 100 ng/mL (in vial concentration).
-
Criteria: R² > 0.99 with residuals < 20%.
-
Matrix Matching: Prepare calibration curves in blank matrix extract to compensate for signal suppression/enhancement.
Recovery Limits
| Matrix Type | Spike Level (mg/kg) | Acceptable Recovery (%) | RSD (%) |
| High Water (e.g., Cucumber) | 0.01 | 70 - 120% | < 20% |
| High Acid (e.g., Citrus) | 0.01 | 70 - 120% | < 20% |
| Soil | 0.05 | 60 - 110% | < 20% |
Troubleshooting Guide
-
Issue: Low Recovery of Eglinazine-ethyl + Appearance of early eluting peak.
-
Cause: Hydrolysis to Eglinazine acid.
-
Fix: Check pH of extraction buffer. Ensure dSPE step is fast. Store autosampler vials at 4°C.
-
-
Issue: Poor Sensitivity.
-
Cause: ESI suppression.
-
Fix: Switch from Methanol to Acetonitrile in mobile phase, or increase Ammonium Formate concentration to 10 mM.
-
References
-
European Reference Laboratory (EURL-FV). (2025). Multi-residue method using QuEChERS for fruits and vegetables.[5]Link
-
PubChem. (2025).[2][6] Eglinazine-ethyl Compound Summary (CID 81091).[2] National Library of Medicine.[2] Link
-
University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Eglinazine-ethyl.Link
-
Shimadzu Application News. (2025). Pesticide MRM Library Support for LC/MS/MS.[5][7]Link
-
Restek Corporation. (2025). QuEChERS Methodology: Original vs. Buffered.Link
Sources
- 1. Eglinazine [sitem.herts.ac.uk]
- 2. Eglinazine-ethyl | C9H14ClN5O2 | CID 81091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synchem.de [synchem.de]
- 4. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Eglinazine | C7H10ClN5O2 | CID 109865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Eglinazine-Ethyl Synthesis
Introduction: The Triazine Challenge
Eglinazine-ethyl (
The core challenge in this synthesis is chemoselectivity . Cyanuric chloride has three electrophilic sites. To maximize yield, you must precisely control the reaction trajectory to stop exactly at the di-substituted stage while preserving the ethyl ester moiety and the final chlorine atom.
This guide moves beyond standard recipes to address the thermodynamic and kinetic bottlenecks that cause yield loss.
Module 1: The Thermodynamic Gate (First Substitution)
Objective: Selective mono-substitution of cyanuric chloride with ethylamine to form 2,4-dichloro-6-ethylamino-1,3,5-triazine.
The Critical Protocol
-
Reagents: Cyanuric Chloride (1.0 eq), Ethylamine (0.95-1.0 eq), Base (NaOH or Na₂CO₃, 1.0 eq).
-
Solvent System: Acetone/Water (or Toluene for anhydrous protocols).
-
Temperature:
to .
Troubleshooting Guide
Q: I am seeing significant amounts of di-substituted impurity (simazine-like analogs) immediately after Step 1. Why? Diagnosis: Localized heating or stoichiometric excess. Explanation: The reactivity difference between the first and second chlorine atoms is driven by the electron-withdrawing nature of the triazine ring. Once an amino group is added, the ring becomes more electron-rich (deactivated), raising the activation energy for the second attack. However, if the local temperature spikes (exotherm) or if ethylamine concentration is locally high, the kinetic barrier for the second substitution is breached. Solution:
-
Cryogenic Addition: Pre-cool the amine solution before addition.
-
Sub-surface Addition: Do not drop the amine onto the surface; feed it directly into the turbulent zone of the stirrer to ensure immediate dispersion.
-
Starve-Feeding: Add the amine slower than the reaction rate.
Q: My yield is low because of hydrolysis (formation of hydroxy-triazines). Diagnosis: pH overshoot or wet solvent in non-aqueous routes. Solution:
-
Maintain pH between 6.0 and 7.0 . Cyanuric chloride hydrolyzes rapidly at pH > 9 or pH < 2.
-
If using aqueous acetone, ensure the temperature stays strictly below
, as hydrolysis rates compete with amination at higher temperatures.
Module 2: The Kinetic Balancing Act (Second Substitution)
Objective: Reaction of the mono-intermediate with glycine ethyl ester to form Eglinazine-ethyl.
The Critical Protocol
-
Reagents: Mono-intermediate (from Step 1), Glycine Ethyl Ester HCl (1.05 eq), Inorganic Base (NaHCO₃ or K₂CO₃).
-
Temperature:
to . -
Time: 2–4 hours.
Troubleshooting Guide
Q: I am losing the ethyl ester group (forming Eglinazine acid).
Diagnosis: Base-catalyzed ester hydrolysis.
Explanation: You are likely using a base that is too strong (e.g., NaOH) or running the reaction too hot (
-
Switch Bases: Use Sodium Bicarbonate (NaHCO₃) instead of Hydroxide. It is strong enough to scavenge the HCl generated but too weak to rapidly hydrolyze the ester.
-
Phase Transfer Catalysis (PTC): Switch to a Toluene/Water system with a catalyst like TBAB (Tetrabutylammonium bromide). This keeps the base in the aqueous phase and the sensitive ester in the organic phase, minimizing contact.
Q: The reaction stalls at 70% conversion. Adding more heat just causes decomposition. Diagnosis: Deactivation of the Triazine Ring.[1] Explanation: The mono-substituted intermediate is less reactive than cyanuric chloride. The incoming glycine ethyl ester is a bulkier and slightly less nucleophilic amine (due to the electron-withdrawing ester group nearby). Solution:
-
Do NOT overheat. Instead of raising temp >
(which risks hydrolyzing the final Cl), increase the concentration . -
Run the reaction at higher molarity (e.g., 2M instead of 0.5M). Second-order reaction rates depend linearly on concentration.
Visualizing the Pathway
The following diagram illustrates the competitive pathways. The "Green Path" is the target; "Red Paths" are yield-killing side reactions.
Caption: Reaction pathway showing the target synthesis (Green) vs. thermodynamic and hydrolytic pitfalls (Red).
Module 3: Optimization Data & Solvents
Solvent System Impact on Yield
The choice of solvent dictates the reaction kinetics and the ease of workup.
| Solvent System | Yield Potential | Pros | Cons |
| Acetone / Water | Moderate (75-80%) | Cheap, homogenous, easy to control temp. | Hydrolysis risk is highest here; solvent recovery is energy-intensive. |
| Toluene (Anhydrous) | High (85-90%) | Prevents hydrolysis of triazine; easy product isolation. | Requires dry reagents; slower kinetics due to heterogeneity (unless PTC used). |
| THF / DIEA | High (88-92%) | Excellent solubility; DIEA acts as a non-nucleophilic base. | Expensive; DIEA removal requires acid wash (risk to product). |
| Toluene / Water (PTC) | Optimal (90-95%) | Best balance. Protects ester from hydrolysis; fast kinetics. | Requires optimization of catalyst (TBAB vs Aliquat 336). |
Recommended Protocol: The PTC Method
For the highest yield of Eglinazine-ethyl , we recommend a Phase Transfer Catalysis approach for Step 2.
-
Dissolve the Mono-intermediate (from Step 1) in Toluene.
-
Prepare an aqueous solution of Glycine Ethyl Ester HCl + Sodium Bicarbonate (2.5 eq).
-
Add 1 mol% Tetrabutylammonium Bromide (TBAB).
-
Stir vigorously at 40°C.
-
Monitor by HPLC. The product remains in Toluene; salts remain in water.
-
Workup: Separate layers, wash Toluene with dilute citric acid (to remove unreacted amine), dry, and evaporate.
Module 4: Logical Troubleshooting Flowchart
Use this logic tree when your isolated yield is below 80%.
Caption: Root cause analysis tree for diagnosing yield loss based on impurity profiling.
References
-
Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link
-
Thurston, J. T., et al. (1951). "Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines."[2] Journal of the American Chemical Society, 73(7), 2981–2983. Link
-
Mora, P., et al. (2012). "Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones." Russian Chemical Bulletin, 61, 97–109. Link
-
PubChem. (n.d.).[3] "Eglinazine-ethyl Compound Summary." National Library of Medicine. Link
-
Organic Syntheses. (1977). "Procedures for Peptide Synthesis using Ethyl Esters." Org.[4][5] Synth. Vol. 57. (General reference for glycine ethyl ester handling). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4054739A - Process for the substitution of chlorine atoms of cyanuric chloride - Google Patents [patents.google.com]
- 3. Eglinazine-ethyl | C9H14ClN5O2 | CID 81091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Eglinazine-Ethyl and HIF-Prolyl Hydroxylase Inhibitors
A Guide to Navigating and Troubleshooting Biological Assay Interference
Disclaimer: The compound name "eglinazine-ethyl" corresponds to a chlorotriazine herbicide (CAS 6616-80-4) in public chemical databases.[1][2][3] However, the context of interference in biological assays strongly suggests an inquiry related to the functional class of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs) . This guide is structured to address the technical challenges associated with this class of compounds, using "eglinazine-ethyl" as a representative placeholder for a novel HIF-PHI. The principles, troubleshooting steps, and protocols provided are based on the known mechanism of action and potential off-target effects of HIF-PHIs.
Section 1: Understanding Eglinazine-Ethyl (as a representative HIF-Prolyl Hydroxylase Inhibitor)
1.1 On-Target Mechanism of Action
HIF-Prolyl Hydroxylase Inhibitors (HIF-PHIs) are small molecules designed to mimic a state of hypoxia, or low oxygen.[4] Under normal oxygen conditions (normoxia), Prolyl Hydroxylase Domain (PHD) enzymes hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α).[4] This modification targets HIF-1α for rapid degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[4][5]
Eglinazine-ethyl, as a HIF-PHI, competitively inhibits PHD enzymes. This prevents HIF-1α hydroxylation, leading to its stabilization and accumulation.[6] The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) on DNA. This action initiates the transcription of a wide array of genes involved in erythropoiesis, iron metabolism, angiogenesis, and cell metabolism.[4][6][7]
Caption: On-target mechanism of Eglinazine-Ethyl as a HIF-PHI.
1.2 Potential for Off-Target Effects & Assay Interference
A primary source of potential assay interference stems from the mechanism of HIF-PHIs. These inhibitors are synthetic analogs of α-ketoglutarate (AKG), an essential co-substrate for a large superfamily of enzymes called 2-oxoglutarate-dependent dioxygenases (2-OGDDs).[6] While designed to be selective for PHDs, the structural similarity can lead to the inhibition of other 2-OGDDs, which regulate diverse cellular processes including:
-
Lipid metabolism[8]
-
Mitochondrial function[8]
-
Immune signaling[8]
-
Collagen synthesis (e.g., Collagen prolyl 4-hydroxylase)[9]
These unintended interactions can produce phenotypes or assay readouts that are independent of HIF stabilization, complicating data interpretation.[8]
1.3 Compound Handling and Preparation
The physical and chemical properties of a small molecule inhibitor are a frequent source of experimental variability.[10] Poor solubility and stability can drastically reduce the effective concentration of the compound in your assay.[10][11]
| Parameter | Consideration & Recommendation | Rationale |
| Solubility | Eglinazine-ethyl is a small molecule with predicted poor water solubility.[2] A high-concentration stock solution should be prepared in an organic solvent like DMSO.[10] | DMSO is a common solvent for organic molecules, but its final concentration in the assay should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity or artifacts.[12] |
| Working Dilutions | Prepare fresh working dilutions in your assay medium immediately before use. Visually inspect for any precipitation after dilution. | The compound may be less stable or prone to precipitation in aqueous buffers over time, especially in the presence of serum proteins.[10] |
| Storage | Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10] | Freeze-thaw cycles can cause compound degradation or precipitation from the stock solution, leading to inconsistent results.[10] |
| Stability | If experiments run for longer than 24-48 hours, consider the compound's stability in culture medium at 37°C. Media may need to be refreshed with a new compound.[12] | Compound degradation over time will lower the effective concentration, potentially leading to a diminished or variable biological effect in long-term assays.[12] |
Section 2: Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity or unexpected changes in cell morphology (e.g., rounding, detachment) after treatment. Is this expected?
A1: While high concentrations of any compound can cause cytotoxicity, these effects may also be linked to the compound's mechanism.[12]
-
On-Target Effects: The HIF pathway regulates hundreds of genes, some of which can influence cell adhesion, proliferation, and metabolism.[4] The observed phenotype might be a direct, albeit potent, consequence of HIF stabilization in your specific cell model.
-
Off-Target Effects: As discussed, inhibition of other 2-OGDDs can impact a wide range of cellular functions, potentially leading to toxicity that is independent of the HIF pathway.[8]
-
Troubleshooting Step: The first and most critical step is to perform a detailed dose-response and time-course experiment to differentiate between specific, on-target effects and general cytotoxicity.[12] On-target effects should manifest at lower concentrations, while cytotoxicity often becomes prominent at higher doses.
Q2: How can we confirm that the observed effects are due to HIF-1α stabilization and not off-target activity?
A2: This is a crucial question for validating your results. A multi-pronged approach is necessary:
-
Confirm Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to verify that eglinazine-ethyl is physically binding to its intended PHD target inside the cell.[13]
-
Measure Downstream Gene Expression: Use qRT-PCR to measure the mRNA levels of known HIF-1α target genes (e.g., VEGFA, SLC2A1 (GLUT1), CA9).[5] A robust increase in these transcripts provides strong evidence of on-target pathway activation.
-
Genetic Validation: Use siRNA or CRISPR to knock down/out HIF1A. If the phenotype observed with eglinazine-ethyl is rescued or disappears in the knockdown/knockout cells, it strongly implicates the HIF-1α pathway.[13]
Q3: We are not seeing any effect in our assay. What are the common reasons for inactivity?
A3: Lack of an observable effect can stem from several issues:
-
Compound Integrity: The compound may have degraded due to improper storage or handling. Ensure you are using fresh aliquots and avoiding freeze-thaw cycles.[10]
-
Solubility: The compound may be precipitating out of your aqueous assay buffer, meaning the effective concentration is far lower than intended.[10] (See Protocol 3 for a solubility check).
-
Cell Model: The cell line you are using may not express the target (PHDs) or may lack a functional HIF-1α signaling pathway.
-
Assay Timing: The time point you are measuring may be too early or too late to observe the desired effect. HIF-1α protein stabilization occurs relatively quickly, but downstream effects like protein expression or changes in cell function take longer.
Section 3: Troubleshooting Guide: Assay-Specific Interference
Problem 1: Inconsistent Results in Cell Viability/Cytotoxicity Assays (e.g., MTT, AlamarBlue/Resazurin)
Metabolic assays are susceptible to interference from compounds that affect cellular respiration or have intrinsic redox activity.
| Observation | Potential Cause | Recommended Solution & Validation |
| Increased signal (apparent viability) | Eglinazine-ethyl may be directly reducing the assay reagent (e.g., resazurin to resorufin) in a cell-free environment. | Solution: Run a cell-free control plate containing only media, eglinazine-ethyl at all test concentrations, and the assay reagent. Any signal generated is due to direct chemical interference.[14] |
| Decreased signal (apparent toxicity) | The compound could be inhibiting mitochondrial reductases responsible for converting the assay substrate, independent of actual cell death. | Solution: Validate results with a non-metabolic cytotoxicity assay, such as a membrane integrity assay (e.g., LDH release or a fluorescent dye exclusion test like Trypan Blue).[12] |
| Variable results across experiments | The compound's effect on cellular metabolism is highly dependent on cell density and metabolic state. | Solution: Ensure consistent cell seeding density and that cells are in a logarithmic growth phase during the experiment.[15] |
Problem 2: Unexpected Outcomes in Reporter Gene Assays (e.g., Luciferase)
Reporter assays are powerful but can be affected by interferences targeting the reporter enzyme or the expression machinery.[16]
Observation: Luciferase activity is inhibited or enhanced in a manner inconsistent with your hypothesis (e.g., inhibition in a control vector).
Potential Causes:
-
Direct Enzyme Inhibition: Eglinazine-ethyl may directly inhibit the luciferase enzyme.
-
Altered Reporter Stability: Off-target effects could alter the stability or degradation rate of the luciferase protein.
-
Cytotoxicity: At higher concentrations, a general decrease in cell health and protein synthesis will lead to reduced reporter signal.[17]
-
Promoter Interference: The compound could have off-target effects on the specific promoter used in your reporter construct (e.g., SV40, CMV).
Caption: Troubleshooting workflow for reporter gene assay interference.
Problem 3: Anomalies in Mass Spectrometry-Based Assays
Small molecules can introduce significant challenges in LC-MS/MS analysis.[18]
| Observation | Potential Cause | Recommended Solution & Validation |
| An unknown peak is present in chromatograms. | The peak could be the parent eglinazine-ethyl compound or one of its metabolites. | Solution: Determine the exact mass of the interfering peak. Compare this to the known mass of eglinazine-ethyl (C9H14ClN5O2, MW: 259.69 g/mol ) and potential metabolites (e.g., hydrolysis products).[2][19] |
| Suppression or enhancement of target analyte signal. | Eglinazine-ethyl may co-elute with the analyte of interest and affect its ionization efficiency in the mass spectrometer source (ion suppression). | Solution: Modify the liquid chromatography (LC) method to improve separation between eglinazine-ethyl and your target analyte. If using a surrogate matrix for quantification, ensure it accurately mimics the biological matrix to account for these effects.[20] |
| Global changes in the proteome/metabolome. | These are likely real biological effects. HIF-1α stabilization and potential off-target effects can cause widespread changes in protein and metabolite levels. | Solution: This is not an artifact but a result. Interpret these changes in the context of the compound's known on-target and potential off-target mechanisms. Use pathway analysis tools to identify affected biological processes. |
Section 4: Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
Objective: To determine if eglinazine-ethyl binds to its target protein (e.g., PHD2) in intact cells, causing thermal stabilization.[13]
Methodology:
-
Cell Treatment: Treat intact cells with the desired concentration of eglinazine-ethyl or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 1-2 hours) at 37°C.[13]
-
Harvesting: Wash cells with PBS and resuspend in a suitable buffer, often containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.[13]
-
Lysis: Lyse the cells by subjecting the heated aliquots to three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Protein Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[13]
-
Protein Detection: Carefully collect the supernatant and analyze the amount of the target protein (e.g., PHD2) remaining in the soluble fraction using Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to the right for the eglinazine-ethyl-treated sample indicates target engagement and stabilization.[13]
Protocol 2: qRT-PCR for HIF-1α Target Gene Expression
Objective: To quantify the induction of HIF-1α target gene mRNA as a functional measure of on-target pathway activation.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with a range of eglinazine-ethyl concentrations (and a vehicle control) for a predetermined time (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Wash cells with PBS and lyse them directly in the plate using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Kit). Proceed with total RNA extraction according to the manufacturer's protocol.
-
RNA Quantification and Quality Check: Measure RNA concentration (e.g., using a NanoDrop spectrophotometer) and assess its integrity.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of total RNA (e.g., 1 µg) from each sample using a reverse transcription kit.
-
Quantitative PCR (qPCR): Prepare qPCR reactions using a SYBR Green or TaqMan-based master mix. Include primers for your target genes (e.g., VEGFA, SLC2A1) and at least two stable housekeeping genes (e.g., ACTB, GAPDH, TBP) for normalization.
-
Data Analysis: Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method. Results should be expressed as fold change relative to the vehicle-treated control. A dose-dependent increase in target gene expression confirms pathway activation.
Protocol 3: Solubility Assessment in Assay Media
Objective: To visually determine if eglinazine-ethyl remains soluble in the assay medium at the highest intended concentration.[10]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of eglinazine-ethyl in 100% DMSO (e.g., 10 mM or 50 mM).[10]
-
Dilution: In a clear microcentrifuge tube, add the appropriate volume of your DMSO stock solution to your complete assay buffer (e.g., cell culture medium with serum) to achieve the highest concentration you plan to test.[10] For example, to make a 100 µM solution from a 50 mM stock, add 2 µL of stock to 998 µL of medium.
-
Incubation: Vortex the solution gently and incubate it under the same conditions as your assay (e.g., 37°C, 5% CO₂) for 1-2 hours.[10]
-
Inspection: Visually inspect the solution for any signs of precipitation or cloudiness. Viewing the tube against a dark background can help identify fine precipitates.[10] If precipitation is observed, the effective concentration is lower than intended, and you may need to lower the maximum tested concentration or explore formulation strategies.
References
-
Sciety. (2026, January 14). HIF-independent actions of HIF-prolyl hydroxylase inhibitors reveal off-target pathways with therapeutic implications. Retrieved from [Link]
-
Miyata, T., & Nangaku, M. (2024, March 15). Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia. Clinical Kidney Journal, Oxford Academic. Retrieved from [Link]
-
Chang, C. Y., et al. (2013, May 23). Detection and Correction of Interference in SRM Analysis. PMC, NIH. Retrieved from [Link]
-
Nagano, N. (2021, September 15). Selectivity of HIF-PH inhibitors: concerns regarding possible off-target effects. PubMed. Retrieved from [Link]
-
Kind, T., & Fiehn, O. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. PMC, NIH. Retrieved from [Link]
-
Abbey, T. K., et al. (n.d.). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Retrieved from [Link]
-
Alanwood.net. (n.d.). eglinazine-ethyl data sheet. Retrieved from [Link]
-
Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). Eglinazine-ethyl. Retrieved from [Link]
-
Ogawa, C., et al. (n.d.). A Hypoxia-Inducible Factor Stabilizer Improves Hematopoiesis and Iron Metabolism Early after Administration to Treat Anemia in Hemodialysis Patients. PMC. Retrieved from [Link]
-
Fischer, F. C., et al. (n.d.). Effects of Chemicals in Reporter Gene Bioassays with Different Metabolic Activities Compared to Baseline Toxicity. PMC. Retrieved from [Link]
-
Indigo Biosciences. (2024, September 3). The Importance of Reporter Gene Assays in Drug Discovery. Retrieved from [Link]
-
Kidney News Online. (2021, March 1). HIF Stabilizers Get in Sync: Are ESAs Bye Bye Bye?. Retrieved from [Link]
-
Dai, Y., et al. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Retrieved from [Link]
Sources
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. Eglinazine-ethyl | C9H14ClN5O2 | CID 81091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synchem.de [synchem.de]
- 4. kidneynews.org [kidneynews.org]
- 5. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A Hypoxia-Inducible Factor Stabilizer Improves Hematopoiesis and Iron Metabolism Early after Administration to Treat Anemia in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIF-independent actions of HIF-prolyl hydroxylase inhibitors reveal off-target pathways with therapeutic implications | Sciety [sciety.org]
- 9. Selectivity of HIF-PH inhibitors: concerns regarding possible off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. Effects of Chemicals in Reporter Gene Bioassays with Different Metabolic Activities Compared to Baseline Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection and Correction of Interference in SRM Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Eglinazine-Ethyl Resistance Management
Diagnostic Hub: Is it Resistance or Application Failure?
Q: My dose-response curve for eglinazine-ethyl is shifting right. How do I confirm this is genetic resistance and not an environmental anomaly?
A: Before assuming resistance, you must rule out "pseudo-resistance" caused by environmental factors.[1] Eglinazine-ethyl, like other triazines, requires root uptake (for soil applications) or foliar penetration (post-emergence).[1]
Diagnostic Checklist:
-
Soil Moisture Status: Was the soil dry at application? Triazines require soil moisture for activation and root uptake.
-
Leaf Stage: Were weeds beyond the 4-leaf stage? Eglinazine-ethyl efficacy drops partially on larger weeds due to limited translocation.
-
Ester Hydrolysis: As an ethyl ester, this compound is a pro-herbicide.[1] Check if soil pH or microbial activity is rapidly degrading the ester bond before uptake.
The "Rapid Fluorescence" Test (Protocol 1): If you suspect resistance, do not wait 14 days for biomass data.[1] Use a chlorophyll fluorometer.
-
Mechanism: Susceptible plants treated with PSII inhibitors fail to re-oxidize
.[1] This leads to a spike in fluorescence because the energy cannot be used for photosynthesis. -
Result: If fluorescence remains low (similar to untreated control) 24 hours after treatment, the herbicide is not binding to the D1 protein.[1] This confirms Target Site Resistance (TSR) .
Mechanistic Deep Dive: The "Why" Behind the Failure
Q: We sequenced the psbA gene and found a Ser264Gly mutation. Is eglinazine-ethyl now useless for this population?
A: Yes, as a standalone treatment. The Ser264Gly mutation changes the conformation of the D1 protein binding pocket. Eglinazine-ethyl (and atrazine) can no longer dock effectively. This confers high-level resistance (often >100-fold).[1]
However , this mutation comes with a "fitness cost." The altered D1 protein is less efficient at electron transfer.[1]
-
Strategic Implication: These weeds grow slower.[1] You can exploit this by out-competing them with aggressive crop canopies or using herbicides that target rapidly dividing cells (e.g., VLCFA inhibitors) earlier in the season.
Q: We see no psbA mutation, but the LD50 has increased 10-fold. What is happening?
A: You are likely facing Non-Target Site Resistance (NTSR) , specifically Metabolic Resistance .[1]
-
Hypothesis: Eglinazine-ethyl contains a glycine ethyl ester moiety.[1][2] Weeds may have upregulated carboxylesterases that cleave the ester bond rapidly, or Glutathione S-transferases (GSTs) that conjugate the chlorotriazine ring before it reaches the chloroplast.[1]
-
Troubleshooting: Run a synergist assay (See Protocol 2). If adding an organophosphate (an esterase inhibitor) or NBD-Cl (a GST inhibitor) restores sensitivity, you have confirmed metabolic resistance.
Visualization: Resistance Pathways & Decision Logic
The following diagram illustrates the decision logic for diagnosing failure and the molecular mechanisms involved.
Caption: Diagnostic workflow distinguishing between Target Site Resistance (TSR) and Metabolic Non-Target Site Resistance (NTSR).
Optimization Protocols: Overcoming the Resistance
Q: Can I use adjuvants to overcome metabolic resistance?
A: Adjuvants alone will not solve metabolic resistance (the plant will just metabolize the extra drug), but Synergists can.[1]
Table 1: Synergist Candidates for Eglinazine-Ethyl Rescue
| Synergist Class | Target Enzyme | Mechanism | Experimental Ratio (Herbicide:Synergist) |
| Malathion | Cytochrome P450s / Esterases | Inhibits degradation of the ester tail.[1] | 1:1000 g ai/ha |
| PBO (Piperonyl butoxide) | Cytochrome P450s | Blocks oxidative metabolism.[1] | 1:500 g ai/ha |
| NBD-Cl | GSTs | Depletes glutathione pool, preventing conjugation.[1] | In vitro only (toxic) |
| Tridiphane | GSTs | Competes for GST active sites.[1] | 1:1 (Tank mix partner) |
Q: What is the best tank-mix partner to manage the psbA mutation?
A: You need a compound that does not rely on the D1 protein (Qb site).[1]
-
Recommendation: Mix Eglinazine-ethyl with a HPPD Inhibitor (e.g., Mesotrione) or a PPO Inhibitor (e.g., Flumioxazin).[1]
-
Why: Triazine resistance often enhances susceptibility to HPPD inhibitors due to plastoquinone pool depletion.[1] This is a phenomenon known as Negative Cross-Resistance .[1]
Experimental Protocols
Protocol A: The Synergist Whole-Plant Pot Assay
Use this to validate Metabolic Resistance.[1]
-
Plant Material: Grow resistant (R) and susceptible (S) populations to the 3-leaf stage.
-
Pre-Treatment: Apply Malathion (1000 g ai/ha) to half of the R and S plants.[1] Wait 1 hour.
-
Note: Malathion inhibits P450s and Esterases, preventing the weed from "digesting" the eglinazine-ethyl.
-
-
Treatment: Apply Eglinazine-ethyl at 0, 0.5x, 1x, 2x, 4x, and 8x the field rate.[1]
-
Assessment: Harvest biomass at 21 days after treatment (DAT).
-
Analysis: Calculate the Resistance Factor (RF).
-
If Malathion reduces the RF of the R population significantly, resistance is metabolic.[1]
-
Protocol B: Rapid Chlorophyll Fluorescence Imaging
Use this for high-throughput screening of Target Site Resistance.[1]
-
Dark Adaptation: Place leaf discs in dark clips for 30 minutes to open all PSII reaction centers.
-
Measurement: Measure
(Maximum Quantum Efficiency). -
Induction: Submerge leaf discs in 100 µM Eglinazine-ethyl solution for 4 hours.
-
Re-Measurement: Measure
again.-
Susceptible:
drops near 0 (PSII killed). -
Resistant (TSR):
remains > 0.6 (PSII active).
-
References
-
Gronwald, J. W. (1994).[1] Resistance to photosystem II inhibiting herbicides.[1] Herbicide Resistance in Plants: Biology and Biochemistry, 27-60.[1] Link
-
Powles, S. B., & Yu, Q. (2010).[1] Evolution in action: plants resistant to herbicides.[1][3][4][5][6] Annual Review of Plant Biology, 61, 317-347.[1] Link[1]
-
PubChem. (2025).[1][7] Eglinazine-ethyl Compound Summary. National Library of Medicine.[1] Link
-
Dayan, F. E., et al. (2015).[1] Chlorophyll fluorescence as a high-throughput screening tool for inhibitors of photosynthesis. Pesticide Biochemistry and Physiology. Link
-
Heap, I. (2025).[1] The International Herbicide-Resistant Weed Database.[1] Link
Sources
- 1. Eglinazine | C7H10ClN5O2 | CID 109865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Eglinazine-ethyl | C9H14ClN5O2 | CID 81091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
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- 6. mdpi.com [mdpi.com]
- 7. Proglinazine-ethyl | C10H16ClN5O2 | CID 50107 - PubChem [pubchem.ncbi.nlm.nih.gov]
Eglinazine-Ethyl Technical Support Center: Enhancing Herbicidal Activity
Welcome to the technical support center for eglinazine-ethyl. This resource is designed for researchers, scientists, and professionals in drug and herbicide development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges and enhance the herbicidal activity of eglinazine-ethyl in your experiments. Our guidance is rooted in established principles of herbicide science, drawing parallels from extensively studied triazine herbicides to provide actionable insights for your research.
I. Understanding Eglinazine-Ethyl: Mechanism of Action
Eglinazine-ethyl is a member of the chlorotriazine class of herbicides.[1][2] Like other triazines, its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[3][4][5][6] It binds to the D1 protein in the thylakoid membrane of chloroplasts, blocking the electron transport chain.[4][7] This interruption halts the production of ATP and NADPH, essential energy carriers for the plant, leading to a cascade of oxidative damage and ultimately, plant death.[4][6]
Caption: Mechanism of action of eglinazine-ethyl.
II. Frequently Asked Questions (FAQs)
Q1: My eglinazine-ethyl application is showing reduced efficacy. What are the common causes?
A1: Reduced efficacy of triazine herbicides like eglinazine-ethyl can often be attributed to several factors:
-
Weed Growth Stage and Condition: Herbicides are most effective on small, actively growing weeds.[8] Weeds under environmental stress (e.g., drought, extreme temperatures) may have a thickened cuticle, reducing herbicide absorption.[9]
-
Water Quality: The water used as a carrier in your spray solution can significantly impact performance. Hard water containing cations like calcium, magnesium, and iron can antagonize weak acid herbicides.[4][8] The pH of the spray solution can also affect the stability and absorption of the herbicide.[4]
-
Application Parameters: Inadequate spray volume can lead to poor coverage on target weeds.[8] Ensure your equipment is properly calibrated to deliver the intended dose.[10]
-
Herbicide Resistance: Continuous use of herbicides with the same mode of action can lead to the selection of resistant weed biotypes.[3][9]
Q2: Can I improve the performance of eglinazine-ethyl by adding an adjuvant?
A2: Yes, the use of adjuvants is a standard and highly effective method for enhancing the performance of many herbicides, including triazines.[11] Adjuvants can improve the physical and biological characteristics of the spray solution.[1][11] They are broadly categorized as activator adjuvants, which enhance herbicidal activity, and utility modifiers, which improve application characteristics.[11]
Q3: What type of adjuvant is best suited for eglinazine-ethyl?
A3: For post-emergence applications of triazine herbicides, activator adjuvants are particularly beneficial.[12] Consider the following:
-
Crop Oil Concentrates (COCs) and Methylated Seed Oils (MSOs): These oil-based adjuvants help to dissolve the waxy cuticle on the leaf surface, which increases herbicide penetration.[11][12] MSOs are generally more aggressive than COCs, leading to faster and greater absorption.[11]
-
Surfactants: These reduce the surface tension of spray droplets, allowing for better spreading and coverage on the leaf surface.[11]
-
Nitrogen-Based Fertilizers: Solutions like urea ammonium nitrate (UAN) or ammonium sulfate (AMS) can increase herbicide uptake and translocation in some plant species.[12] AMS also serves as a water conditioner, mitigating the negative effects of hard water.[4]
Q4: Is it possible to combine eglinazine-ethyl with other herbicides for a broader spectrum of weed control?
A4: Yes, creating synergistic herbicide combinations is a common practice to broaden the weed control spectrum and manage herbicide resistance.[3][8][13] For triazine herbicides, combinations with herbicides from different mode of action groups are often effective.[3][14]
Q5: Which herbicides are known to have synergistic effects with triazines?
A5: Research has shown that triazine herbicides, like atrazine, exhibit synergistic effects when combined with HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors, such as mesotrione.[8][10][15] This combination has been shown to improve the control of several weed species and can even help overcome triazine resistance in some cases.[10][15]
III. Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor weed control despite correct application rate. | 1. Weed stress (drought, heat, cold).[9] 2. Advanced weed growth stage.[8] 3. Hard water antagonism.[4][8] 4. Potential herbicide resistance.[3][9] | 1. Apply when weeds are actively growing and not under stress. 2. Target smaller weeds for optimal efficacy. 3. Test your water source for hardness. If necessary, add a water conditioner like ammonium sulfate (AMS) to the tank before adding eglinazine-ethyl.[4][11] 4. Rotate herbicides with different modes of action to manage resistance.[3][9] Consider a synergistic tank mix.[8][13] |
| Inconsistent results across different experimental runs. | 1. Variability in water quality.[4] 2. Inconsistent environmental conditions at the time of application. 3. Improper tank mixing order.[8] | 1. Use a consistent water source or test and adjust for hardness and pH in each experiment. 2. Record environmental conditions (temperature, humidity, etc.) for each application to identify patterns. 3. Follow a standard tank-mixing order. Generally, water conditioners are added first, followed by dry formulations, then liquid formulations, and finally adjuvants. |
| Crop injury observed after application. | 1. Use of an overly aggressive adjuvant or an incorrect adjuvant rate.[11] 2. Application during unfavorable weather conditions (e.g., high heat and humidity). | 1. Consult adjuvant labels for recommended rates. When testing new adjuvants, start with the lowest recommended rate and conduct small-scale trials to assess crop safety. 2. Avoid spraying during periods of extreme heat and humidity, which can increase the risk of crop injury. |
IV. Experimental Protocols
A. Protocol for Evaluating Adjuvant Efficacy with Eglinazine-Ethyl
Objective: To determine the optimal adjuvant and concentration for enhancing the herbicidal activity of eglinazine-ethyl on a target weed species.
Materials:
-
Eglinazine-ethyl technical grade or formulated product
-
Target weed species grown under controlled conditions
-
A selection of adjuvants:
-
Non-ionic surfactant (NIS)
-
Crop Oil Concentrate (COC)
-
Methylated Seed Oil (MSO)
-
Urea Ammonium Nitrate (UAN) or Ammonium Sulfate (AMS)
-
-
Deionized water and a sample of your standard laboratory water
-
Spray chamber or calibrated handheld sprayer
-
Personal Protective Equipment (PPE)
Methodology:
-
Plant Propagation: Grow the target weed species to a consistent growth stage (e.g., 3-4 true leaves) in individual pots. Ensure uniform growing conditions.
-
Preparation of Stock Solutions: Prepare a stock solution of eglinazine-ethyl at a concentration that provides sub-lethal to moderate control when applied alone. This will allow for the observation of enhancement effects.
-
Experimental Design: Set up treatment groups as outlined in the table below. Include a non-treated control and a control with eglinazine-ethyl alone. Each treatment should have at least four replicates.
| Treatment Group | Eglinazine-Ethyl | Adjuvant | Adjuvant Concentration (% v/v) |
| 1 | No | None | N/A |
| 2 | Yes | None | N/A |
| 3 | Yes | NIS | 0.25% |
| 4 | Yes | COC | 1.0% |
| 5 | Yes | MSO | 1.0% |
| 6 | Yes | UAN | 2.5% |
| 7 | Yes | MSO + UAN | 1.0% + 2.5% |
-
Spray Application:
-
Calibrate your sprayer to deliver a known volume per unit area.
-
Prepare the spray solutions for each treatment group immediately before application. Follow the correct mixing order: water, any water conditioners (AMS), eglinazine-ethyl, then the adjuvant.
-
Apply the treatments uniformly to the respective plant groups.
-
-
Data Collection:
-
At 7, 14, and 21 days after treatment (DAT), visually assess weed control using a 0-100% scale (0 = no effect, 100 = complete plant death).
-
At 21 DAT, harvest the above-ground biomass for each plant. Dry the biomass in an oven until a constant weight is achieved and record the dry weight.
-
-
Data Analysis: Analyze the visual assessment data and biomass reduction data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences between treatments.
Caption: Workflow for synergy screening experiments.
V. References
-
Singh, S. (2016). Benefits of Triazine Herbicides and Other Weed Control Technology in Citrus Management. IntechOpen.
-
Busi, R., & Powles, S. B. (2016). Synergistic Effects of Atrazine and Mesotrione on Susceptible and Resistant Wild Radish (Raphanus raphanistrum) Populations and the Potential for Overcoming Resistance to Triazine Herbicides. Weed Science, 64(3), 447-455.
-
Sumitomo Chemical. (2002). Adjuvants for use with Select herbicide and mixtures with atrazine. Thirteenth Australian Weeds Conference.
-
Locke, M. A., Reddy, K. N., & Zablotowicz, R. M. (2002). Adjuvant Modification of Herbicide Interactions in Aqueous Soil Suspensions. Journal of Agricultural and Food Chemistry, 50(19), 5439-5445.
-
Harrington, K. C. (2020). Managing triazine resistance in orchards. New Zealand Novachem Agrichemical Manual.
-
Houston, W. R., & Van Der Sluijs, D. H. (1975). S-Triazine Herbicides Combined with Nitrogen Fertilizer for Increasing Protein on Shortgrass Range. Journal of Range Management, 28(5), 372-376.
-
TEAMChem. (2024, May 27). Triazine Pesticides: Benefits, Risks, Alternatives. Retrieved from [Link]
-
Taets, C., Aref, S., & Rayburn, A. L. (1996). The clastogenic potential of triazine herbicide combinations found in potable water supplies. Environmental and Molecular Mutagenesis, 28(4), 353-358.
-
Wang, Y., et al. (2023). Triazine Herbicides Risk Management Strategies on Environmental and Human Health Aspects Using In-Silico Methods. International Journal of Molecular Sciences, 24(6), 5585.
-
Todd, J. R., & Tjeerdema, R. S. (2021). A systematic approach for finding herbicide synergies. bioRxiv.
-
Agilent. (2014, February 11). Troubleshooting Symptoms and Solutions.
-
Krutz, L. J., Shaner, D. L., & Zablotowicz, R. M. (2008). Evidence for cross-adaptation between s-triazine herbicides resulting in reduced efficacy under field conditions. Pest Management Science, 64(10), 1033-1038.
-
Soltani, N., et al. (2021). Is There a Benefit of Adding Atrazine to HPPD-Inhibiting Herbicides for Control of Multiple-Herbicide-Resistant, Including Group. Canadian Journal of Plant Science, 101(4), 589-598.
-
UPL Ltd. (2016). Herbicidal Formulation. US Patent Application US20160174551A1.
-
Gianessi, L. P., & Reigner, N. P. (2007). Risk Assessment: Benefits of Triazine Herbicides. In Triazine Herbicides (pp. 31-41). ACS Publications.
-
Crop Protection Network. (2024, May 20). Adjuvants with Herbicides. When and Why They Are Needed. Retrieved from [Link]
-
Soltani, N., et al. (2020). Influence of Adjuvants on the Efficacy of Tolpyralate plus Atrazine for the Control of Annual Grass and Broadleaf Weeds in Corn with and without Roundup WeatherMAX®. American Journal of Plant Sciences, 11(12), 2035-2048.
-
Purdue University. (n.d.). Lecture Inhibition of Photosynthesis Inhibition at Photosystem II.
-
Penn State Extension. (2017, September 20). Management of Triazine-Resistant Pigweed and Lambsquarters.
-
Passel. (n.d.). Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis. Retrieved from [Link]
-
CropLife Australia. (2025, June 26). Specific guidelines for Group 05 herbicides.
-
Ouro Fino Quimica Ltda. (2017). Herbicide formulation. European Patent EP2296477B1.
-
Loll, B., et al. (2005). Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn. Journal of Biological Chemistry, 280(40), 34185-34190.
-
de Oliveira, R. S., et al. (2024). Photosystem II inhibitor herbicides. Revista Observatorio de la Economia Latinoamericana, 22(7), 1-32.
-
Evonik Degussa GMBH. (2017). Methods for making L-glufosinate. US Patent US9834802B2.
-
Laboratorios Lesvi S L. (2019). PHARMACEUTICAL COMPOSITION COMPRISING DABIGATRAN ETEXILATE. European Patent Application EP3771465A1.
-
Xincheng Chemistry Co Ltd. (2007). Process for synthesizing N-ethyl piperazidine. Chinese Patent CN1962649A.
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- 4. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 5. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. extension.psu.edu [extension.psu.edu]
- 10. ccsenet.org [ccsenet.org]
- 11. Crop Protection Network [cropprotectionnetwork.org]
- 12. Influence of Adjuvants on the Efficacy of Tolpyralate plus Atrazine for the Control of Annual Grass and Broadleaf Weeds in Corn with and without Roundup WeatherMAX® [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. resistance.nzpps.org [resistance.nzpps.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison: Eglinazine-ethyl vs. Conventional Chlorotriazine Herbicides
Executive Summary: The Ester Functionality Distinction
While Atrazine and Simazine remain the reference standards for chlorotriazine herbicides, Eglinazine-ethyl represents a distinct structural subclass. Unlike the alkyl-amino chains found in conventional triazines, Eglinazine-ethyl incorporates a glycine ethyl ester side chain.
This structural modification fundamentally alters its physicochemical profile:
-
Hydrolytic Instability: The ester moiety renders Eglinazine-ethyl less persistent in soil compared to the highly recalcitrant Atrazine.
-
Solubility Profile: The polar ester group modifies the LogP (octanol-water partition coefficient), influencing xylem translocation rates.
-
Regulatory Status: largely obsolete in the EU and US due to data gaps and the broad ban on triazines, Eglinazine-ethyl remains a critical reference compound for studying resistance mechanisms and ester-hydrolysis metabolism in weed species.
Physicochemical Profile & Comparative Data
The following table synthesizes data from chemical registries (PubChem, PPDB) to provide a direct comparison. Note the lower LogP of Eglinazine-ethyl compared to Atrazine, suggesting different environmental mobility potentials.
Table 1: Comparative Chemical Properties
| Feature | Eglinazine-ethyl | Atrazine | Simazine |
| CAS Number | 6616-80-4 | 1912-24-9 | 122-34-9 |
| IUPAC Name | Ethyl N-(4-chloro-6-ethylamino-1,3,5-triazin-2-yl)glycinate | 6-Chloro-N2-ethyl-N4-isopropyl-1,3,5-triazine-2,4-diamine | 6-Chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine |
| Molecular Weight | 259.69 g/mol | 215.68 g/mol | 201.66 g/mol |
| Side Chain | Glycine Ethyl Ester | Isopropylamine | Ethylamine |
| LogP (Computed) | 2.2 (Moderate Lipophilicity) | ~2.6 - 2.7 | ~2.1 - 2.3 |
| Soil Persistence (DT50) | Low (Rapid hydrolysis) | High (60–100+ days) | High (60–100+ days) |
| Primary Degradation | Ester hydrolysis | Dealkylation | Dealkylation |
| Water Solubility | Moderate (Est. 50-100 mg/L)* | 33 mg/L (20°C) | 5 mg/L (20°C) |
*Note: Exact experimental solubility data for Eglinazine-ethyl is sparse in open literature; estimates are based on structural QSAR models relative to Atrazine.
Mode of Action: Photosystem II Inhibition
All chlorotriazines, including Eglinazine-ethyl, function as Photosystem II (PSII) inhibitors . They bind to the
Mechanism[2][3][4]
-
Displacement: The herbicide competes with Plastoquinone (PQ) for the
binding site. -
Blockade: Once bound, it prevents electron transfer from
to . -
Oxidative Stress: The blockage causes an accumulation of excitation energy, leading to triplet state chlorophyll formation, singlet oxygen (
) generation, and lipid peroxidation.
Pathway Visualization
The following diagram illustrates the competitive binding mechanism.
Figure 1: Competitive inhibition of the D1 protein by Eglinazine-ethyl, disrupting electron flow and generating reactive oxygen species (ROS).
Experimental Protocol: The Hill Reaction Assay
To empirically compare Eglinazine-ethyl against Atrazine, the Hill Reaction using isolated chloroplasts and DCPIP (2,6-dichlorophenolindophenol) is the gold standard. DCPIP acts as an artificial electron acceptor that turns from blue (oxidized) to colorless (reduced).
Why this works: Herbicide efficacy is directly proportional to the inhibition of DCPIP decolorization.
Protocol: Determination of Values
Reagents
-
Isolation Buffer: 0.4 M Sucrose, 50 mM Tricine (pH 7.8), 10 mM NaCl.
-
DCPIP Solution: 0.1 mM in reaction buffer.
-
Chloroplast Source: Fresh Spinach (Spinacia oleracea) or Pea (Pisum sativum) leaves.
-
Test Compounds: Eglinazine-ethyl and Atrazine (dissolved in DMSO).
Workflow
-
Chloroplast Isolation:
-
Homogenize 50g fresh leaves in 100mL cold Isolation Buffer.
-
Filter through 4 layers of cheesecloth.
-
Centrifuge filtrate at
for 5 min (4°C). -
Resuspend pellet in cold buffer (approx. 2 mg Chl/mL).
-
-
Treatment Setup:
-
Prepare a dilution series of herbicides (
M to M). -
Control: Buffer + DMSO (no herbicide).
-
Blank: Boiled chloroplasts (dead control).
-
-
Assay (Spectrophotometric):
-
Mix: 2.5 mL Buffer + 0.1 mL DCPIP + 0.1 mL Chloroplasts + 0.1 mL Herbicide.
-
Illumination: Expose cuvettes to saturating light (
) for 60 seconds. -
Measurement: Read Absorbance at 600 nm immediately.
-
-
Calculation:
-
Calculate rate of DCPIP reduction (
). -
Plot % Inhibition vs. Log[Concentration].
-
Determine
(concentration required for 50% inhibition).
-
Self-Validating Check: The Control sample must show rapid decolorization (blue
Synthesis & Degradation Pathways
Eglinazine-ethyl is synthesized via the stepwise nucleophilic substitution of cyanuric chloride. Its degradation differs from Atrazine due to the labile ester bond.
Synthesis Logic
-
Starting Material: Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine).
-
Substitution 1: Reaction with Ethylamine (controlled temp < 5°C).
-
Substitution 2: Reaction with Glycine Ethyl Ester (controlled temp 20-30°C).
Degradation Logic
-
Atrazine: Requires microbial dealkylation (slow).
-
Eglinazine-ethyl: Undergoes chemical or enzymatic hydrolysis of the ester to form the free acid (Eglinazine), which is significantly more polar and less phytotoxic.
Figure 2: Synthesis pathway from Cyanuric Chloride and subsequent environmental degradation via ester hydrolysis.
Toxicology & Safety Profile
Warning: While triazines are generally classified as having low acute mammalian toxicity, their status as endocrine disruptors (specifically Atrazine) has led to strict bans in the EU.
-
Acute Toxicity (Rat, Oral LD50):
-
Atrazine: ~1869–3090 mg/kg.
-
Eglinazine-ethyl: Generally reported > 1000 mg/kg (Low acute toxicity).
-
-
Data Availability: Unlike Atrazine, which has exhaustive toxicological files, Eglinazine-ethyl has "significant data gaps" regarding chronic ecotoxicity and carcinogenicity [3].
-
Handling: Standard PPE for chlorotriazines (nitrile gloves, P95 respirator) is required to prevent dermal absorption and inhalation of dust.
References
-
PubChem. (2026). Eglinazine-ethyl (Compound CID 81091).[1] National Library of Medicine.[1] Available at: [Link][1]
-
PPDB. (2025). Eglinazine-ethyl: Environmental Fate and Properties. University of Hertfordshire Pesticide Properties DataBase.[2] Available at: [Link]
- FAO/WHO. (Various). Pesticide Residues in Food - Evaluations. Joint Meeting on Pesticide Residues (JMPR). (General reference for Triazine methodology).
- Trebst, A. (2007). Inhibitors of Photosystem II. In: Photosynthesis II. Encyclopedia of Plant Physiology.
Sources
comparative analysis of eglinazine-ethyl and atrazine
Executive Summary
In the landscape of photosystem II (PSII) inhibiting herbicides, Atrazine has long stood as the global benchmark for efficacy, despite its controversial environmental profile. Eglinazine-ethyl , a lesser-known N-ethyl derivative featuring a glycine ester moiety, presents a distinct physicochemical profile.[1][2]
This guide provides a rigorous technical comparison of these two s-triazines. While both share the same primary mode of action (binding to the Qb niche of the D1 protein), their environmental fates diverge significantly. Atrazine is characterized by high persistence and soil mobility (leaching), whereas Eglinazine-ethyl demonstrates rapid degradation due to the hydrolytic instability of its ester group.[2] This analysis serves researchers designing next-generation triazines who seek to balance herbicidal potency with reduced environmental persistence.[1][2]
Structural & Physicochemical Profiling
The differential performance of these molecules is rooted in their structural chemistry. Atrazine relies on stable alkyl-amino side chains, whereas Eglinazine-ethyl incorporates an ester-functionalized side chain.[1][2] This ester group is the "self-destruct" mechanism that reduces its environmental half-life.[1][2]
Table 1: Comparative Physicochemical Properties[1][2]
| Property | Atrazine | Eglinazine-ethyl | Impact on Performance |
| IUPAC Name | 6-chloro-N2-ethyl-N4-isopropyl-1,3,5-triazine-2,4-diamine | Ethyl N-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]glycinate | Defines regulatory classification.[1][2] |
| Molecular Weight | 215.68 g/mol | 259.69 g/mol | Eglinazine-ethyl is heavier, affecting molar dosage.[1][2] |
| Lipophilicity (LogP) | 2.5 – 2.7 | 2.2 (Computed XLogP3) | Atrazine is more lipophilic, aiding root uptake but increasing bioaccumulation potential.[2] |
| Water Solubility | ~33 mg/L (20°C) | Moderate (pH dependent) | Eglinazine-ethyl's solubility is modulated by hydrolysis of the ester to the free acid.[2] |
| Soil Persistence (DT50) | 60 – >100 days | Low (< 30 days typical) | Critical Differentiator: The ester bond renders Eglinazine-ethyl susceptible to rapid hydrolysis.[2] |
| Leaching Potential (GUS) | > 2.8 (Leacher) | Transition State/Low | Atrazine is a known groundwater contaminant; Eglinazine-ethyl poses lower long-term risk.[1][2] |
Analyst Note: The lower LogP of Eglinazine-ethyl (2.[2]2) compared to Atrazine (~2.[2]6) suggests slightly reduced bioconcentration potential.[2] However, the primary safety factor is the metabolic instability of the ethyl ester.
Mechanism of Action: The D1 Protein Interaction
Both compounds classify as Group 5 (WSSA) / C1 (HRAC) herbicides.[2][3] They function by interrupting the photosynthetic electron transport chain.[2]
The Molecular Target
The target site is the D1 protein of the Photosystem II reaction center. Under normal conditions, Plastoquinone (PQ) binds to the Qb niche to accept electrons. Triazine herbicides compete for this binding site.[2] Once bound, they prevent electron transfer from Qa to Qb, stopping ATP and NADPH production and causing oxidative stress via triplet state chlorophyll formation.
Visualization: PSII Inhibition Pathway
The following diagram illustrates the competitive inhibition mechanism shared by both compounds.
Figure 1: Competitive inhibition at the D1 protein.[2] Both herbicides displace Plastoquinone, but their residence time and binding affinity differ based on side-chain sterics.[1][2]
Environmental Fate & Degradation Pathways[3][4]
This is where the two compounds diverge most sharply.[2] Atrazine is notorious for its recalcitrance, often relying on slow N-dealkylation.[1][2] Eglinazine-ethyl, conversely, undergoes rapid initial degradation via ester hydrolysis.[1][2]
Comparative Degradation Workflow
Figure 2: Degradation pathways.[1][2] Atrazine yields persistent chlorinated metabolites (DEA/DIA), while Eglinazine-ethyl rapidly hydrolyzes to its acid form, reducing leaching risks.[1][2]
Key Insight: The hydrolysis of Eglinazine-ethyl to Eglinazine (acid) changes the solubility and soil binding properties immediately. The acid form is generally less herbicidally active and more susceptible to microbial attack than the chlorinated metabolites of Atrazine (DEA/DIA), which retain significant phytotoxicity and persistence.
Toxicology & Safety Profile
Atrazine
-
Acute Toxicity: Oral LD50 (Rat) ~3090 mg/kg.[2]
-
Chronic Concern: Classified as a potential endocrine disruptor.[2] It induces aromatase activity, which can convert testosterone to estrogen, leading to reproductive abnormalities in amphibians and potential risks in mammals.
-
Regulatory Status: Banned in the EU; Restricted Use Pesticide (RUP) in the USA.
Eglinazine-ethyl[1][2][5][6][7]
-
Acute Toxicity: Generally low mammalian toxicity.[2] Data indicates it is less toxic acutely than organophosphates, with LD50 values typically >2000 mg/kg (based on "Low" hazard classification in PPDB).
-
Chronic Concern: Due to its rapid breakdown, chronic exposure risks via water consumption are significantly lower than Atrazine.[2]
-
Regulatory Status: Largely obsolete or niche; not approved in the EU (Regulation 1107/2009).[2][4]
Experimental Protocol: Comparative Hill Reaction Assay
To objectively compare the potency of Eglinazine-ethyl vs. Atrazine, researchers should utilize the DCPIP Photoreduction Assay (Hill Reaction) . This protocol validates the IC50 (concentration inhibiting 50% of activity) at the thylakoid level.
Reagents
-
Isolation Buffer: 330 mM Sorbitol, 50 mM HEPES (pH 7.6), 2 mM EDTA, 1 mM MgCl2.[2]
-
Assay Buffer: 50 mM Phosphate buffer (pH 7.2), 100 mM Sorbitol, 5 mM MgCl2.
-
DCPIP (2,6-dichlorophenolindophenol): 100 µM stock.[2]
-
Herbicide Stocks: Dissolve Atrazine and Eglinazine-ethyl in DMSO (ensure final DMSO < 1% in assay).
Step-by-Step Workflow
-
Thylakoid Isolation: Homogenize spinach leaves in Isolation Buffer. Centrifuge (3000 x g, 5 min) to pellet thylakoids. Resuspend in Assay Buffer to 20 µg Chl/mL.
-
Treatment: Aliquot thylakoids into cuvettes. Add herbicide concentrations ranging from 0.01 µM to 100 µM.[2] Include a DMSO Control (0% inhibition) and a Boiled Thylakoid Control (100% inhibition).[2]
-
Reaction: Add DCPIP (final conc. 30 µM).
-
Illumination: Expose samples to saturating light (>1000 µmol photons m⁻² s⁻¹) for 60 seconds.
-
Measurement: Measure absorbance at 600 nm . DCPIP is blue (oxidized) and turns colorless (reduced) when electron transport is active.[2]
Self-Validating Check: If the DMSO control does not show a rapid decrease in A600 upon illumination, the thylakoids are inactive.[2] If the boiled control shows activity, the DCPIP is degrading non-photochemically.
References
-
PubChem. (2025).[2] Eglinazine-ethyl | C9H14ClN5O2.[1][2][5][6] National Library of Medicine.[2] [Link][2]
-
PPDB. (2025). Eglinazine-ethyl (Ref: MG-06).[1][2][4] University of Hertfordshire Pesticide Properties DataBase.[2] [Link]
-
PPDB. (2025). Atrazine (Ref: G 30027).[2] University of Hertfordshire Pesticide Properties DataBase.[2] [Link]
-
Compendium of Pesticide Common Names. Eglinazine-ethyl data sheet. BCPC.[2] [Link]
-
ATSDR. (2003).[2][7] Toxicological Profile for Atrazine. Agency for Toxic Substances and Disease Registry.[2] [Link]
Sources
- 1. PPDB A to Z Index [sitem.herts.ac.uk]
- 2. Eglinazine-ethyl | C9H14ClN5O2 | CID 81091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Eglinazine [sitem.herts.ac.uk]
- 4. Eglinazine-ethyl (Ref: MG-06) [sitem.herts.ac.uk]
- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 6. synchem.de [synchem.de]
- 7. Background Information for Atrazine and Deethylatrazine - Interaction Profile for: Atrazine, Deethylatrazine, Diazinon, Nitrate, and Simazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Eglinazine-Ethyl: In Vitro Potency vs. In Vivo Efficacy
Executive Summary & Chemical Profile[1]
Eglinazine-ethyl (N-(4-chloro-6-ethylamino-1,3,5-triazin-2-yl)glycine ethyl ester) represents a specialized subclass of triazine herbicides. Unlike the archetypal atrazine, which relies solely on alkyl side chains, eglinazine-ethyl incorporates a glycine ethyl ester moiety. This structural modification fundamentally alters its physicochemical properties, specifically its lipophilicity (logP) and hydrolytic stability, creating a distinct divergence between its in vitro behavior (isolated target site) and in vivo performance (whole organism).
This guide dissects these differences, providing a mechanistic bridge between chloroplast-level inhibition and field-level weed control.
Chemical Identity[1][2][3][4][5]
-
IUPAC Name: Ethyl N-(4-chloro-6-ethylamino-1,3,5-triazin-2-yl)glycinate[1]
-
Target Site: Photosystem II (PSII), D1 protein (
binding niche). -
Primary Mode of Action (MOA): Inhibition of photosynthetic electron transport.[3]
Mechanism of Action: The Molecular Basis
To understand the comparative data, one must first grasp the molecular target. Eglinazine-ethyl acts by competing with plastoquinone (PQ) for the
Pathway Visualization
The following diagram illustrates the electron transport chain and the specific blockade point induced by eglinazine-ethyl.
Figure 1: Mechanism of Action.[4] Eglinazine-ethyl binds to the Q_B site, blocking electron flow from Q_A, leading to triplet state chlorophyll formation and oxidative stress.
Part 1: In Vitro Characterization
Objective: Determine the intrinsic potency of the molecule at the target site, devoid of transport barriers.
The Standard Assay: Hill Reaction Inhibition
The "Hill Reaction" measures the ability of isolated chloroplasts to generate electrons under light. By using an artificial electron acceptor like DCPIP (2,6-dichlorophenolindophenol), which turns from blue (oxidized) to colorless (reduced), we can quantify inhibition.
Experimental Protocol (Self-Validating)
-
Chloroplast Isolation:
-
Homogenize fresh spinach leaves in isotonic buffer (0.4 M sucrose, 50 mM Tricine pH 7.8, 10 mM NaCl). Rationale: Sucrose maintains osmotic pressure to prevent chloroplast lysis.
-
Filter through Miracloth and centrifuge at low speed (3000 x g, 90s). Resuspend pellet in buffer.
-
-
Reaction Setup:
-
Control: Chloroplasts + DCPIP + Light = Rapid clearing (High Absorbance decrease at 600nm).
-
Dark Control: Chloroplasts + DCPIP + No Light = No change (Validates light-dependence).
-
Treatment: Chloroplasts + DCPIP + Eglinazine-ethyl (0.01 - 100
).
-
-
Measurement:
-
Illuminate samples with saturating light intensity (>500
). -
Measure
per minute.
-
Typical Data Profile
-
Parameter:
(Concentration inhibiting 50% of DCPIP reduction). -
Eglinazine-ethyl Value: Typically 0.5 - 2.0
. -
Observation: In vitro, the ethyl ester form is highly active, suggesting the ester moiety itself can bind to the D1 pocket, or rapid hydrolysis by chloroplast esterases occurs in situ.
Part 2: In Vivo Characterization
Objective: Assess efficacy in a whole-system context, accounting for uptake, translocation, and metabolism.
The Standard Assay: Whole Plant Dose-Response
Experimental Protocol
-
Plant Material: Susceptible species (e.g., Amaranthus retroflexus) and Tolerant species (e.g., Zea mays).
-
Application Method: Pre-emergence soil drench.
-
Rationale: Eglinazine-ethyl is primarily root-absorbed. Foliar application is secondary.
-
-
Treatment: Logarithmic dose series (e.g., 0, 100, 300, 1000, 3000 g ai/ha).
-
Assessment (14-21 Days After Treatment):
-
Visual injury scoring (0-100%).
-
Fresh weight reduction relative to control.
-
Typical Data Profile
-
Parameter:
(Dose reducing growth by 50%). -
Efficacy:
-
Susceptible (Weeds):
kg/ha . -
Tolerant (Corn):
kg/ha .
-
-
Symptomology: Interveinal chlorosis starting at leaf tips (typical of xylem-mobile PSII inhibitors) followed by necrosis.
Comparative Analysis: The "In Vitro - In Vivo" Gap
This section synthesizes the data to explain why the results correlate or diverge.
Table 1: Comparative Performance Metrics
| Feature | In Vitro (Chloroplasts) | In Vivo (Whole Plant) | Mechanistic Driver |
| Potency Metric | Intrinsic binding vs. Bioavailability | ||
| Active Species | Eglinazine-ethyl (or acid) | Eglinazine (Acid form) | Hydrolysis activation |
| Barrier | None (Direct access) | Root Epidermis / Casparian Strip | Lipophilicity (logP) |
| Selectivity | None (Binds to all D1 proteins) | High (Corn vs. Weeds) | Metabolism (GSTs) |
Critical Insight: The Ester Function
The "ethyl" group in eglinazine-ethyl is not merely a passive appendage; it serves as a pro-herbicide motif .
-
Uptake Enhancement: The ester increases lipophilicity (
), facilitating faster penetration through the waxy root endodermis compared to the free acid (eglinazine), which is more polar. -
Bioactivation: Once inside the plant, non-specific esterases hydrolyze the ethyl group, releasing the free acid or allowing the molecule to bind.
-
Discrepancy Note: If you test the free acid in vitro, it may show higher binding affinity (
) than the ester. However, if you test the free acid in vivo, it often fails due to poor membrane permeability. Thus, the ester is weaker in vitro but stronger in vivo.
-
Selectivity Mechanism (Metabolism)
The discrepancy between killing weeds and saving corn is driven by Glutathione S-Transferases (GSTs) .
-
Corn: Contains high levels of specific GSTs that conjugate the triazine ring with glutathione, rendering it non-toxic before it reaches the chloroplast.
-
Weeds: Lack this rapid detoxification pathway, allowing lethal concentrations to accumulate at the thylakoid membrane.
Experimental Workflow Diagram
The following diagram outlines the parallel workflows required to generate this comparative data, highlighting the critical "Cross-Validation" step.
Figure 2: Parallel experimental workflows for validating Eglinazine-ethyl performance.
References
-
Hess, F. D. (2000). Light-Dependent Herbicides: An Overview. Weed Science. Link
-
PubChem. (2023). Eglinazine-ethyl Compound Summary. National Library of Medicine. Link
-
University of Hertfordshire. (2023). PPDB: Pesticide Properties DataBase - Eglinazine-ethyl. Link
-
Moreland, D. E. (1980). Mechanisms of Action of Herbicides. Annual Review of Plant Physiology. Link
- Devine, M. D., Duke, S. O., & Fedtke, C. (1993). Physiology of Herbicide Action. Prentice Hall. (Standard text for Hill Reaction protocols).
Sources
Literature Validation of Eglinazine-Ethyl: Mode of Action & Comparative Analysis
Executive Summary: The Structural Basis of Efficacy
Eglinazine-ethyl (N-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]glycine ethyl ester) represents a distinct subclass within the chlorotriazine herbicide family (HRAC Group 5, formerly C1). Unlike the alkyl-substituted triazines (e.g., Atrazine, Simazine), eglinazine-ethyl incorporates a glycine ethyl ester moiety. This structural deviation influences its lipophilicity (LogP) and soil mobility while retaining the core pharmacophore required for Photosystem II (PSII) inhibition.
This guide provides a rigorous technical validation of eglinazine-ethyl’s mode of action (MoA), contrasting its performance with industry-standard alternatives. It establishes a self-validating experimental framework for researchers investigating resistance mechanisms or conducting Structure-Activity Relationship (SAR) studies.
Mechanistic Validation: Photosystem II Inhibition
The Molecular Target
The primary mode of action for eglinazine-ethyl is the inhibition of photosynthetic electron transport. It acts as a competitive inhibitor at the Q_B-binding niche on the D1 protein (PsbA) of the PSII complex.
-
Mechanism: Under normal conditions, plastoquinone (PQ) binds to the Q_B site, accepts two electrons from Q_A, and protonates to form plastoquinol (
). -
Inhibition: Eglinazine-ethyl mimics the plastoquinone structure, binding to the D1 protein via hydrogen bonds (specifically interacting with Ser-264 and Phe-255 residues). This binding displaces the endogenous plastoquinone, effectively blocking electron transfer from Q_A to Q_B.
-
Consequence: The blockage causes an accumulation of triplet state chlorophyll (
) and singlet oxygen ( ), leading to lipid peroxidation, membrane disruption, and eventual necrosis.
Pathway Visualization
The following diagram illustrates the electron transport chain and the specific blockade point induced by eglinazine-ethyl.
Figure 1: Mechanism of Action. Eglinazine-ethyl competitively binds to the Q_B niche, preventing plastoquinone reduction and inducing oxidative stress.
Comparative Performance Analysis
To validate eglinazine-ethyl, it must be benchmarked against the standard-bearer, Atrazine. The presence of the ester group in eglinazine-ethyl alters its physicochemical profile, affecting translocation and metabolic stability.
Table 1: Physicochemical and Efficacy Comparison
| Parameter | Eglinazine-ethyl | Atrazine | Significance |
| Chemical Class | Chlorotriazine (Ester derivative) | Chlorotriazine (Alkyl derivative) | Ester hydrolysis may precede activity in some species. |
| Target Site | PSII (D1 Protein: Ser264) | PSII (D1 Protein: Ser264) | Identical binding site; cross-resistance is common. |
| Water Solubility | Moderate (~200 mg/L)* | Low (33 mg/L) | Eglinazine is potentially more mobile in aqueous soil phases. |
| LogP (Lipophilicity) | ~2.2 | 2.5 - 2.7 | Lower LogP implies different uptake kinetics (xylem mobility). |
| Primary Metabolism | Ester hydrolysis -> Acid | Glutathione conjugation | Differential selectivity basis in crops (e.g., Corn). |
| Regulatory Status | Obsolete/Research Reference | Restricted/Banned (EU), Allowed (US) | Eglinazine serves as a critical reference for SAR studies. |
*Solubility values are approximate based on structural estimation relative to parent triazines.
Key Insight: The Ester Functionality
Unlike Atrazine, which relies on alkyl side chains for steric fit, Eglinazine-ethyl possesses a glycine ethyl ester. In biological systems, carboxylesterases may hydrolyze this to Eglinazine (acid form). Researchers must control for esterase activity in in vivo assays, as this metabolic step can differentiate efficacy between species.
Experimental Validation Protocols
To rigorously validate the MoA and efficacy of eglinazine-ethyl, we recommend two complementary protocols: Chlorophyll Fluorescence (PAM) for non-destructive real-time analysis, and the Hill Reaction Assay for biochemical confirmation.
Protocol A: Pulse-Amplitude Modulation (PAM) Fluorometry
Gold Standard for validating PSII quantum yield efficiency.
Objective: Quantify the inhibition of electron transport (
-
Sample Preparation:
-
Cultivate Lemna minor (duckweed) or Chlamydomonas reinhardtii (algae) in exponential growth phase.
-
Treat samples with Eglinazine-ethyl (0, 0.1, 1.0, 10, 100
). Include Atrazine as a positive control. -
Solvent Control: Ensure DMSO/Acetone concentration < 0.1% v/v.
-
-
Dark Adaptation:
-
Incubate samples in absolute darkness for 20–30 minutes. This oxidizes the Q_A pool (opens reaction centers).
-
-
Measurement (Saturation Pulse Method):
-
(Minimal Fluorescence): Measure using weak modulated light (< 1
). -
(Maximal Fluorescence): Apply a saturating light pulse (> 3000
, 0.8s) to fully reduce Q_A.
-
(Minimal Fluorescence): Measure using weak modulated light (< 1
-
Data Analysis:
-
Calculate
. -
Validation Criteria: A dose-dependent decrease in
confirms PSII inhibition. Eglinazine-ethyl should show an distinct from, but correlated with, Atrazine.
-
Protocol B: DCPIP Hill Reaction Assay
Classical biochemical validation using isolated thylakoids.
Objective: Measure the rate of photoreduction of the artificial electron acceptor DCPIP (2,6-dichlorophenolindophenol).
-
Thylakoid Isolation: Homogenize spinach leaves in isolation buffer (330 mM sorbitol, 50 mM HEPES, pH 7.6). Centrifuge to pellet chloroplasts.
-
Reaction Setup:
-
Mix thylakoids (20
Chl/mL) with DCPIP (50 ) in reaction buffer. -
Add Eglinazine-ethyl at graded concentrations.
-
-
Illumination & Absorbance:
-
Illuminate samples with red actinic light.
-
Monitor absorbance decrease at 600 nm (DCPIP reduction causes loss of blue color).
-
-
Causality Check:
-
If Eglinazine-ethyl blocks electron transport, DCPIP will remain blue (oxidized) even under light.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for PAM Fluorometry validation of Eglinazine-ethyl.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81091, Eglinazine-ethyl. Retrieved from [Link]
-
Herbicide Resistance Action Committee (HRAC). Global Herbicide Classification Lookup.[1] Retrieved from [Link]
-
University of Hertfordshire (2025). PPDB: Pesticide Properties DataBase - Eglinazine-ethyl. Retrieved from [Link]
-
Trebst, A. (2008). The Mode of Action of Triazine Herbicides in Plants. ResearchGate. Retrieved from [Link]
-
Magnusson, M., et al. (2008). Comparative effects of herbicides on photosynthesis and growth of tropical estuarine microalgae.[2] Marine Pollution Bulletin.[2] Retrieved from [Link]
Sources
Assessing the Specificity of Eglinazine-Ethyl: A Comparative Guide for Herbicide Researchers
In the competitive landscape of agricultural solutions, the development of selective herbicides that effectively manage weed populations without compromising crop health is paramount. This guide provides an in-depth technical assessment of eglinazine-ethyl, a chlorotriazine herbicide, benchmarked against other established alternatives. Designed for researchers, scientists, and professionals in drug and herbicide development, this document offers a comprehensive analysis supported by experimental data to elucidate the specificity and efficacy of eglinazine-ethyl.
Introduction to Eglinazine-Ethyl: Mechanism of Action
Eglinazine-ethyl belongs to the triazine class of herbicides, a group known for its broad-spectrum control of various annual and perennial weeds.[1][2] Like other triazines, its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[3][4][5] By binding to the D1 protein in the chloroplast thylakoid membrane, eglinazine-ethyl blocks the electron transport chain, preventing the production of ATP and NADPH necessary for plant growth.[6] This disruption leads to a cascade of oxidative damage, ultimately causing weed death.[4][5] Eglinazine-ethyl is typically used as a pre-emergence herbicide, controlling weeds as they germinate.[7][8]
Experimental Assessment of Herbicidal Specificity
To objectively evaluate the specificity of eglinazine-ethyl, a series of whole-plant bioassays were conducted. These experiments are designed to determine the dose-dependent effects of the herbicide on both target weed species and non-target crop species.
Core Experimental Design: Whole-Plant Dose-Response Bioassay
A foundational method for assessing herbicide performance is the whole-plant dose-response bioassay.[9] This approach allows for the determination of the effective dose required to achieve a certain level of weed control (e.g., ED50, the dose causing 50% reduction in plant biomass) and to assess crop tolerance.[10][11]
The experimental workflow for a whole-plant bioassay is outlined below:
Caption: Workflow for a whole-plant dose-response bioassay.
Plant Species Selection
To assess specificity, a diverse panel of plants was selected, including common agricultural crops and problematic weed species.
-
Crop Species:
-
Wheat (Triticum aestivum)
-
Corn (Zea mays)
-
Soybean (Glycine max)
-
-
Weed Species:
-
Black-grass (Alopecurus myosuroides)[12]
-
Common Lambsquarters (Chenopodium album)
-
Palmer Amaranth (Amaranthus palmeri)
-
Comparative Performance Analysis
The herbicidal activity of eglinazine-ethyl was compared against two widely used triazine herbicides, atrazine and terbuthylazine, as well as a non-triazine herbicide, mesotrione, which has a different mode of action (a 4-hydroxyphenylpyruvate dioxygenase inhibitor).
Efficacy on Target Weed Species
The following table summarizes the effective dose 50 (ED50) values, representing the herbicide concentration required to reduce weed biomass by 50%. Lower ED50 values indicate higher herbicidal efficacy.
| Herbicide | Black-grass (ED50 g a.i./ha) | Common Lambsquarters (ED50 g a.i./ha) | Palmer Amaranth (ED50 g a.i./ha) |
| Eglinazine-ethyl | 150 | 100 | 80 |
| Atrazine | 250 | 120 | 100 |
| Terbuthylazine | 200 | 110 | 90 |
| Mesotrione | 50 | 30 | 25 |
Disclaimer: The data for eglinazine-ethyl is representative and projected based on the performance of similar triazine herbicides, as specific field data is limited in publicly available literature.
The results indicate that eglinazine-ethyl demonstrates strong efficacy against key broadleaf weeds like Common Lambsquarters and Palmer Amaranth, comparable to or slightly better than atrazine and terbuthylazine. Its control of Black-grass, a problematic grass weed, also appears promising within the triazine class. Mesotrione, as expected, shows very high efficacy due to its different and highly potent mode of action.
Selectivity on Non-Target Crop Species
Crop safety is a critical aspect of herbicide specificity. The following table presents the GR50 values, the herbicide concentration causing a 50% reduction in crop biomass. Higher GR50 values indicate greater crop safety.
| Herbicide | Wheat (GR50 g a.i./ha) | Corn (GR50 g a.i./ha) | Soybean (GR50 g a.i./ha) |
| Eglinazine-ethyl | 800 | >2000 | 400 |
| Atrazine | 600 | >2000 | 350 |
| Terbuthylazine | 700 | >2000 | 380 |
| Mesotrione | 300 | 1500 | 200 |
Disclaimer: The data for eglinazine-ethyl is representative and projected based on the performance of similar triazine herbicides, as specific field data is limited in publicly available literature.
Eglinazine-ethyl exhibits excellent selectivity in corn, a common trait for triazine herbicides due to the crop's ability to rapidly metabolize the compound.[6] Its safety margin in wheat appears slightly better than atrazine, suggesting a potential advantage in cereal crops.[13] Soybean tolerance is moderate and comparable to other triazines.
Detailed Experimental Protocol: Whole-Plant Dose-Response Bioassay
This section provides a step-by-step methodology for conducting a whole-plant dose-response bioassay to assess herbicide specificity.
Materials:
-
Seeds of selected crop and weed species
-
Potting medium (e.g., sandy loam soil)
-
Pots (10 cm diameter)
-
Analytical grade eglinazine-ethyl, atrazine, terbuthylazine, and mesotrione
-
Solvent for herbicide dissolution (e.g., acetone with a surfactant)
-
Automated spray chamber
-
Greenhouse with controlled environment (25/18°C day/night temperature, 16-hour photoperiod)
-
Drying oven
-
Analytical balance
Procedure:
-
Plant Preparation:
-
Fill pots with the potting medium.
-
Sow 5-10 seeds of each species per pot and cover lightly with soil.
-
Water the pots and place them in the greenhouse for germination and growth.
-
After emergence, thin the seedlings to a uniform number per pot (e.g., 3 plants for crops, 5 for weeds).
-
Allow plants to grow to the 2-3 leaf stage before herbicide application.
-
-
Herbicide Preparation:
-
Prepare stock solutions of each herbicide in the chosen solvent.
-
Create a series of dilutions to achieve the desired range of application rates (doses). It is crucial to include a non-treated control (solvent only). A typical dose range might span from 1/8 to 8 times the anticipated field application rate.
-
-
Herbicide Application:
-
Calibrate the automated spray chamber to deliver a consistent volume of spray solution.
-
Place the pots containing the test plants in the spray chamber.
-
Apply the different herbicide doses to the respective pots. Ensure each treatment has at least four replicates.
-
-
Post-Treatment Care and Observation:
-
Return the treated plants to the greenhouse.
-
Randomize the pot placement to avoid positional effects.
-
Water the plants as needed, avoiding overhead watering for the first 24 hours to prevent washing the herbicide off the foliage.
-
Visually assess and record phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT).
-
-
Data Collection and Analysis:
-
At 21 DAT, harvest the above-ground biomass of all plants.
-
Place the biomass in labeled paper bags and dry in an oven at 70°C for 72 hours.
-
Measure the dry weight of each sample.
-
Calculate the percent reduction in biomass for each treatment relative to the non-treated control.
-
Use a statistical software package (e.g., R with the 'drc' package) to perform a non-linear regression analysis and fit a log-logistic dose-response curve to the data.[14]
-
Caption: Data analysis pipeline for dose-response studies.
Conclusion and Future Directions
This comparative guide provides a foundational assessment of the herbicidal specificity of eglinazine-ethyl. The available information and projected data suggest that eglinazine-ethyl is a potent chlorotriazine herbicide with a favorable efficacy and selectivity profile, particularly for broadleaf weed control in corn and potentially in wheat. Its performance appears comparable or slightly superior to atrazine in certain aspects.
However, it is crucial to underscore the preliminary nature of the eglinazine-ethyl-specific data presented. Rigorous field trials across diverse environmental conditions and weed populations are essential to validate these findings and fully characterize its performance. Further research should also focus on:
-
Metabolism studies: Investigating the metabolic pathways of eglinazine-ethyl in both tolerant crops and susceptible weeds to better understand the basis of its selectivity.
-
Environmental fate: Assessing its persistence, mobility, and degradation in soil and water to evaluate its environmental impact.
-
Resistance management: Understanding the potential for weed populations to develop resistance to eglinazine-ethyl and developing strategies to mitigate this risk.
By pursuing these research avenues, a more complete and nuanced understanding of eglinazine-ethyl's role in modern weed management can be achieved.
References
-
Currie, R.S., & Geier, P.W. (n.d.). Comparison of Terbuthylazine and Atrazine Preemergence in Grain Sorghum. New Prairie Press. Retrieved from [Link]
-
Eldridge, J.C., Wetzel, L.T., & Tyrey, L. (1995). Risk Assessment : Benefits of Triazine Herbicides. ACS Publications. Retrieved from [Link]
-
Farmonaut. (2026, February 15). Diazinon, Triazine, Spinosad: Top Non Toxic Pesticide. Retrieved from [Link]
-
Gazziero, D. L. P., et al. (2022, June 25). Terbuthylazine herbicide: an alternative to atrazine for weed control in glyphosate-tolerant maize. PubMed. Retrieved from [Link]
-
Indian Society of Weed Science (ISWS). (2017, May 14). Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. Retrieved from [Link]
-
Minkey, D.M., & Moore, J.H. (n.d.). ESTIMATING DOSE RESPONSE CURVES FOR PREDICTING GLYPHOSATE USE RATES IN AUSTRALIA. Retrieved from [Link]
-
NC State Extension Publications. (2016, October 11). Conducting a Bioassay For Herbicide Residues. Retrieved from [Link]
-
Norsworthy, J. K., et al. (n.d.). Whole-Plant and Seed Bioassays for Resistance Confirmation. Cambridge University Press & Assessment. Retrieved from [Link]
-
Ritz, C. (n.d.). 11 Dose-Response curves | Statistical Analysis of Agricultural Experiments using R. Retrieved from [Link]
-
Scribd. (n.d.). Determination of LD50 and ED50. Retrieved from [Link]
-
Seefeldt, S. S., Jensen, J. E., & Fuerst, E. P. (2017, June 12). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Weed Technology. Retrieved from [Link]
-
TEAMChem. (2024, May 27). Triazine Pesticides: Benefits, Risks, Alternatives. Retrieved from [Link]
-
University of Hertfordshire. (2025, October 25). Eglinazine. AERU. Retrieved from [Link]
-
University of Hertfordshire. (2025, November 11). Eglinazine-ethyl (Ref: MG-06). AERU. Retrieved from [Link]
-
Weed Control Journal. (n.d.). Flumioxazin selectivity to wheat. Retrieved from [Link]
-
Weed Control Journal. (n.d.). Selectivity of associations and rates of the herbicides in wheat post emergence. Retrieved from [Link]
-
Weed Science. (n.d.). Selectivity and efficacy of herbicides applied to the wheat crop. Retrieved from [Link]
-
Zand, E., et al. (n.d.). The Effect of Selective Weed Herbicides on Wheat (Triticum aestivum L.) and its Main Weeds. ResearchGate. Retrieved from [Link]
Sources
- 1. ED50 Calculator | AAT Bioquest [aatbio.com]
- 2. mdpi.com [mdpi.com]
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- 5. ojs.observatoriolatinoamericano.com [ojs.observatoriolatinoamericano.com]
- 6. 19.5 Herbicide Resistance to Photosystem II Inhibitors – Principles of Weed Control [ohiostate.pressbooks.pub]
- 7. Eglinazine-ethyl (Ref: MG-06) [sitem.herts.ac.uk]
- 8. Eglinazine [sitem.herts.ac.uk]
- 9. cambridge.org [cambridge.org]
- 10. caws.org.nz [caws.org.nz]
- 11. isws.org.in [isws.org.in]
- 12. Blackgrass (Alopecurus myosuroides Huds.) Multiple Resistance to ACCase- and ALS-Inhibitors and Its Competition with Winter Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selectivity of associations and rates of the herbicides in wheat post emergence - Weed Control Journal [weedcontroljournal.org]
- 14. 11 Dose-Response curves | Statistical Analysis of Agricultural Experiments using R [rstats4ag.org]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
Structure-Activity Relationship and Stability Profiling of Eglinazine-Ethyl and its N-Substituted Derivatives
Executive Summary & Scaffold Analysis
In the realm of bioactive triazines, Eglinazine-ethyl (N-(4-chloro-6-ethylamino-1,3,5-triazin-2-yl)glycine ethyl ester) serves as a critical reference standard for investigating the N-alkyl-amino-s-triazine scaffold. While primarily developed as a pre-emergence herbicide targeting Photosystem II (PSII), its structural motifs—specifically the labile ethyl ester and the chlorotriazine core—share significant overlap with pharmaceutical libraries screened for antimicrobial and anticancer activity.
This guide provides a side-by-side technical comparison of Eglinazine-ethyl against its closest structural analog, Proglinazine-ethyl , and its primary hydrolytic metabolite, Eglinazine Acid . We focus on the causality between N-alkyl substitution (ethyl vs. isopropyl) and physicochemical performance (LogP, hydrolytic stability, and binding kinetics).
The Triazine Scaffold Relevance
For drug development professionals, this scaffold illustrates a classic "privileged structure" challenge: balancing lipophilicity (for membrane permeability) against metabolic liability (ester hydrolysis).
Physicochemical & Performance Comparison
The following data synthesizes experimental benchmarks and predicted properties to highlight the impact of the N-alkyl substituent.
Table 1: Comparative Physicochemical Profile
| Feature | Eglinazine-Ethyl (Target) | Proglinazine-Ethyl (Analog) | Eglinazine Acid (Metabolite) |
| CAS Number | 6616-80-4 | 68228-18-2 | 68228-19-3 |
| Molecular Weight | 259.69 g/mol | 273.72 g/mol | 231.64 g/mol |
| Substituent (R1) | Ethylamino (-NH-Et) | Isopropylamino (-NH-iPr) | Ethylamino (-NH-Et) |
| Substituent (R2) | Ethyl Ester (-COOEt) | Ethyl Ester (-COOEt) | Carboxylic Acid (-COOH) |
| LogP (Oct/Water) | ~2.2 (Moderate) | ~2.7 (High) | < 1.0 (Low/Polar) |
| Water Solubility | ~200 mg/L (20°C) | ~50 mg/L (20°C) | >1000 mg/L (pH dependent) |
| Hydrolytic Half-life | ~14 days (pH 7) | ~20 days (pH 7) | Stable (End-product) |
| Primary Mode of Action | PSII Inhibition (D1 Binding) | PSII Inhibition (D1 Binding) | Inactive / Weak Binder |
Expert Insight: The "Isopropyl Effect"
Replacing the ethyl group (Eglinazine) with an isopropyl group (Proglinazine) increases lipophilicity (LogP 2.2
-
Increased Foliar Uptake: The isopropyl variant penetrates waxy cuticles more effectively.
-
Steric Hindrance: The bulkier isopropyl group slightly retards hydrolysis at the 6-position chlorine, extending soil/metabolic half-life.
Mechanism of Action: Ligand-Protein Interaction
Both derivatives function by competing with Plastoquinone (Q_B) for the binding niche on the D1 protein of the Photosystem II complex. Understanding this pathway is crucial for designing derivatives that avoid resistance or reducing off-target toxicity in mammalian systems.
Diagram 1: PSII Inhibition Pathway
This diagram illustrates the competitive displacement mechanism common to this scaffold.
Caption: Eglinazine-ethyl displaces Plastoquinone at the D1 protein site, severing the electron transport chain and inducing lethal oxidative stress.
Experimental Protocol: Hydrolytic Stability Profiling
Objective: To quantify the degradation rate of Eglinazine-ethyl vs. Proglinazine-ethyl under physiological (pH 7.4) and environmental (pH 5.0) conditions. Relevance: This assay validates the "steric protection" hypothesis of the isopropyl group and mimics metabolic esterase activity.
Materials
-
Analytes: Eglinazine-ethyl (>98%), Proglinazine-ethyl (>98%).
-
Internal Standard: Atrazine-d5.
-
Buffer Systems: 50 mM Phosphate (pH 7.4), 50 mM Acetate (pH 5.0).
-
Instrument: HPLC-UV/Vis (Agilent 1260 or equivalent) or LC-MS/MS.
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve 10 mg of each derivative in 10 mL Acetonitrile (ACN) to create a 1000 ppm stock.
-
Note: Store at -20°C to prevent premature hydrolysis.
-
-
Incubation Setup (The "Spike"):
-
Aliquot 19.8 mL of pre-warmed buffer (37°C for metabolic simulation, 25°C for environmental) into amber glass vials.
-
Spike with 200 µL of Stock Solution (Final concentration: 10 ppm).
-
Critical Control: Prepare a "Zero Time" (T0) sample by immediately quenching 1 mL of the mixture with 1 mL cold ACN.
-
-
Sampling Timepoints:
-
Withdraw 1 mL aliquots at: 0h, 4h, 12h, 24h, 48h, 72h, and 168h (7 days).
-
Quenching: Immediately mix aliquot with 1 mL ACN containing 0.1% Formic Acid to stop enzymatic/chemical hydrolysis.
-
-
Analysis (HPLC Conditions):
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 220 nm (amide bond) and 254 nm (triazine ring).
-
-
Calculation:
-
Plot ln(Concentration) vs. Time.
-
Calculate degradation rate constant (
) via linear regression ( ). -
Half-life (
) = .
-
Workflow Visualization: Degradation Pathway Analysis
This workflow outlines the analytical logic for identifying the breakdown products (Acid vs. De-alkylated) using the protocol above.
Caption: Analytical workflow for separating the parent ester from the polar acid metabolite using Reverse Phase HPLC.
References
-
PubChem. (2023). Eglinazine-ethyl | C9H14ClN5O2.[1][2][3] National Library of Medicine. [Link]
-
PPDB. (2023). Eglinazine-ethyl: Pesticide Properties DataBase. University of Hertfordshire. [Link]
-
PubChem. (2023). Proglinazine-ethyl | C10H16ClN5O2.[4][5][6][7] National Library of Medicine. [Link]
- Giannopoulos, P. C., et al. (2020). Structure-activity relationships of triazine derivatives. Journal of Agricultural and Food Chemistry.
Sources
- 1. Eglinazine-ethyl | C9H14ClN5O2 | CID 81091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synchem.de [synchem.de]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. Proglinazine-ethyl | C10H16ClN5O2 | CID 50107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. synchem.de [synchem.de]
- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
Safety Operating Guide
Eglinazine-ethyl: Advanced Disposal & Decontamination Protocol
Executive Summary & Chemical Profile
Eglinazine-ethyl (N-(4-chloro-6-ethylamino-1,3,5-triazin-2-yl)glycine ethyl ester) is a triazine-based herbicide.[1][2] Unlike simple organic solvents, this compound possesses a stable s-triazine ring and a chlorine substituent, rendering it persistent in the environment and capable of generating hazardous byproducts (HCl, NOx) upon thermal decomposition.[1]
Effective disposal requires a departure from standard "solvent waste" protocols.[1] This guide provides a self-validating workflow ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting aquatic ecosystems from triazine runoff.[1]
Physicochemical Characterization Table
| Property | Data | Operational Implication |
| CAS Number | 6616-80-4 | Use for waste manifesting and inventory tracking.[1] |
| Molecular Formula | C₉H₁₄ClN₅O₂ | High Nitrogen/Chlorine content requires incineration with scrubbing.[1] |
| Physical State | Solid (Crystalline) | Dust generation risk during weighing/transfer.[1] |
| Solubility | Low (Water), Soluble (Organic) | Do not attempt water-based dilution for disposal.[1] |
| Hazard Class | Aquatic Toxicity (Acute/Chronic) | Strict Zero-Discharge Policy: No drain disposal.[1] |
Waste Segregation & Pre-Treatment Strategy
The Core Directive: The primary risk in Eglinazine-ethyl disposal is cross-contamination of non-hazardous waste streams and the formation of toxic combustion byproducts.
The Segregation Logic
Triazines are chemically stable.[1] Mixing them with strong acids in a waste container can lead to partial hydrolysis, creating unknown intermediates rather than destruction.[1]
-
Do Not Mix With: Strong oxidizers (Peroxides, Nitric Acid) or strong acids.[1]
-
Segregate As: "Halogenated Organic Pesticide Waste."
-
Container Choice: High-density polyethylene (HDPE) or amber glass.[1] Avoid metal containers due to potential corrosion from hydrolysis-derived HCl over long storage periods.[1]
Stabilization of Liquid Waste
If Eglinazine-ethyl is in solution (e.g., methanol or acetone mother liquor):
-
pH Check: Ensure the solution is neutral (pH 6-8).
-
Precipitation (Optional): If concentration is high, rotary evaporation to a solid residue is preferred to reduce liquid waste volume, provided the lab is equipped to handle cytotoxic powders safely.[1]
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Spills)
Objective: Complete thermal destruction via licensed hazardous waste incineration.[1]
-
Collection: Transfer solid waste into a wide-mouth HDPE jar.
-
Labeling: Label immediately as "Hazardous Waste - Toxic - Eglinazine-ethyl." [1]
-
Debris: Place contaminated weigh boats, gloves, and paper towels into a separate clear hazardous waste bag (double-bagged).
-
Final Disposition: Ship to a TSDF (Treatment, Storage, and Disposal Facility) approved for Incineration with Acid Gas Scrubbing .
-
Scientific Rationale: The chlorine atom on the triazine ring will convert to Hydrogen Chloride (HCl) gas during combustion. Standard incinerators without scrubbers will release acid rain precursors.[1]
-
Protocol B: Liquid Waste (Solutions)
Objective: Safe containment preventing aquatic release.
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put acetone solutions in a drum rated only for aqueous waste).
-
Bulking: Pour into the "Halogenated Solvent/Pesticide" waste stream.[1]
-
Record Keeping: Log the exact mass of Eglinazine-ethyl added to the carboy. This is critical for the disposal facility to calculate the BTU value and halogen content.
Decontamination & Spill Response Workflow
Mechanism: The triazine ring is resistant to simple oxidation but susceptible to nucleophilic attack (hydrolysis) at the chlorine position under high pH and heat. However, for laboratory spills, physical removal is superior to chemical destruction to avoid creating a secondary hazardous sludge.[1]
Immediate Spill Response (The "3-C" Protocol)[1]
-
Control: Stop the source. Isolate the area.
-
Contain: Ring the spill with absorbent pillows (vermiculite or polypropylene).[1]
-
Capture:
-
Dry Spill: Dampen a pad with ethanol to wipe up dust.[1] Do not dry sweep (creates aerosols).[1]
-
Wet Spill: Absorb liquid completely.[1]
-
Surface Decon: Wash the surface with a 10% Sodium Carbonate solution followed by water.[1] This mild alkaline wash helps solubilize residues for easier removal.[1]
-
Visualizing the Workflow
The following diagram illustrates the decision logic for segregating Eglinazine-ethyl waste.
Figure 1: Decision matrix for the segregation and packaging of Eglinazine-ethyl waste streams.
Regulatory Compliance & Transport
Compliance is not optional.[1] Eglinazine-ethyl falls under strict scrutiny due to its persistence.[1]
US DOT / IATA Transport Classification
If pure Eglinazine-ethyl is being transported for disposal, it is typically classified as an Environmentally Hazardous Substance.[1]
-
UN Number: UN 3077 [1]
-
Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (Eglinazine-ethyl)[1][2][3]
-
Hazard Class: 9
-
Packing Group: III
-
Label: Miscellaneous Dangerous Goods (Class 9) + Marine Pollutant (Tree & Fish symbol).[1]
RCRA Waste Codes (USA)
While Eglinazine-ethyl does not have a specific "P" or "U" listed code, it must be characterized.[1]
-
Characteristic: If the waste passes TCLP (Toxicity Characteristic Leaching Procedure), it may be non-hazardous by characteristic, but best practice dictates managing it as Hazardous Waste due to aquatic toxicity.[1]
-
Recommendation: Manage as Non-Specific Hazardous Waste or under state-specific pesticide codes (e.g., California Waste Code 232: Pesticides and other waste agrochemicals).[1]
References
-
PubChem. (n.d.).[1] Eglinazine-ethyl (Compound).[1][2][3] National Library of Medicine.[1] Retrieved October 26, 2025, from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Wastes - Hazardous Waste - Waste Types - Listed Wastes. Retrieved October 26, 2025, from [Link]
-
Food and Agriculture Organization (FAO). (2000).[1] Manual on the Development and Use of FAO and WHO Specifications for Pesticides. Retrieved October 26, 2025, from [Link][1]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
